HIF-2alpha-IN-2
Description
Overview of Cellular Hypoxia Response and HIF System
Cells and tissues require a consistent supply of oxygen to function and survive. nih.gov When oxygen levels become scarce, a condition known as hypoxia, cells activate a complex and highly regulated adaptive response to restore oxygen homeostasis. nih.govjci.org This response is primarily orchestrated by a family of master transcription factors called Hypoxia-Inducible Factors (HIFs). nih.govjci.orgwikipedia.org The HIF system is a rapid and effective detection mechanism that allows cells to sense and respond to insufficient oxygen concentrations. mdpi.com
Under normal oxygen conditions (normoxia), the alpha subunits of HIFs (HIF-α) are targeted for degradation. nih.gov Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-α subunit. jci.org This hydroxylation allows the von Hippel-Lindau (pVHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. arcusbio.comaacrjournals.org
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. wikipedia.org This prevents the hydroxylation of HIF-α, allowing it to stabilize, accumulate in the nucleus, and form a heterodimer with the constitutively expressed HIF-β subunit (also known as ARNT). wikipedia.orgarcusbio.com This stable HIF-α/HIF-β complex then binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes. wikipedia.orgjci.org The activation of these genes initiates a broad range of cellular adaptations, including a shift in metabolism, angiogenesis (the formation of new blood vessels), and erythropoiesis (the production of red blood cells), all aimed at improving oxygen supply and promoting survival in the low-oxygen environment. mdpi.comnih.gov
Distinct Roles of HIF-1α and HIF-2α Isoforms in Physiological Adaptation and Pathological Conditions
The two main oxygen-regulated HIF-α isoforms, HIF-1α and HIF-2α, are highly homologous proteins that share a similar structure and mechanism of regulation. nih.govmolbiolcell.org Both isoforms are critical for development and play non-redundant roles in the body. nih.govmdpi.com Despite their similarities, there is increasing evidence that they have distinct, and sometimes opposing, functions in both physiological adaptation and various pathological conditions. mdpi.comdovepress.com
The expression patterns of the two isoforms differ. HIF-1α is found in most adult mammalian tissues, whereas HIF-2α expression is more restricted, primarily occurring in endothelial cells, hepatocytes, intestinal epithelial cells, and other specific cell types. mdpi.com
A key distinction lies in their response to the duration of hypoxia. HIF-1α is rapidly stabilized under acute (short-term) hypoxia and is the primary driver of the initial adaptive response, including the metabolic shift towards glycolysis. mdpi.comresearchgate.net In contrast, HIF-2α accumulates more gradually and is associated with the response to chronic (prolonged) hypoxia, regulating genes important for long-term adaptations like vascular remodeling and maturation. mdpi.comresearchgate.net
Their roles in disease, particularly cancer, can also be divergent. In some cancers, like clear cell renal cell carcinoma (ccRCC), HIF-2α is considered the primary oncogenic driver, while HIF-1α may even have tumor-suppressive functions. aacrjournals.org This is often due to mutations in the VHL gene, which lead to the constitutive stabilization of HIF-α subunits, particularly HIF-2α. mdpi.comtargetedonc.com In other contexts, such as breast cancer, both HIF-1α and HIF-2α can contribute to tumor progression by stimulating cell motility. jci.org
The table below summarizes some of the key differences between the HIF-1α and HIF-2α isoforms.
| Feature | HIF-1α | HIF-2α |
| Primary Response | Acute hypoxia mdpi.comresearchgate.net | Chronic hypoxia mdpi.comresearchgate.net |
| Key Functions | Glycolysis, initial angiogenesis mdpi.com | Vascular remodeling, erythropoiesis, cell proliferation nih.govmdpi.com |
| Tissue Expression | Ubiquitous mdpi.com | Restricted (e.g., endothelial cells, hepatocytes) mdpi.com |
| Role in ccRCC | Often suppressed or deleted aacrjournals.org | Key oncogenic driver aacrjournals.org |
| Other Names | - | EPAS1, HLF, HRF, MOP2 nih.gov |
Significance of HIF-2α as a Transcriptional Regulator in Hypoxia
HIF-2α, also known as Endothelial PAS domain-containing protein 1 (EPAS1), is a crucial transcriptional regulator that orchestrates the cellular response to sustained periods of low oxygen. nih.gov Under hypoxic conditions, HIF-2α accumulates and dimerizes with HIF-1β, forming an active transcription complex that binds to HREs and drives the expression of a specific set of target genes. arcusbio.comontosight.ai
The transcriptional targets of HIF-2α are involved in a variety of biological processes critical for adaptation to hypoxia. These include:
Angiogenesis: HIF-2α promotes the formation of new blood vessels by upregulating the expression of vascular endothelial growth factor (VEGF). mybiosource.com
Erythropoiesis: It is the primary factor responsible for increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells. dovepress.com
Cell Proliferation and Survival: HIF-2α can promote cell cycle progression by influencing the activity of proteins like c-Myc. nih.gov
Metabolism: While HIF-1α is the dominant regulator of glycolysis, HIF-2α also influences metabolic pathways. mdpi.com
Iron Homeostasis: HIF-2α regulates genes involved in iron metabolism, such as transferrin. nih.gov
The significance of HIF-2α as a transcriptional regulator is particularly evident in certain pathological conditions. For instance, in VHL-deficient clear cell renal cell carcinoma, the constant stabilization of HIF-2α leads to the overexpression of its target genes, which drives tumor growth, vascularization, and metastasis. aacrjournals.orgmdpi.com
Emergence of HIF-2α as a Pre-clinical Therapeutic Target
The central role of HIF-2α in driving the progression of certain cancers, most notably clear cell renal cell carcinoma, has made it a highly attractive target for therapeutic intervention. targetedonc.compatsnap.com The discovery that the inactivation of the VHL gene, a hallmark of ccRCC, leads to the constitutive activation of HIF-2α provided a strong rationale for developing inhibitors of this transcription factor. aacrjournals.orgmdpi.com
Preclinical studies have validated HIF-2α as a key oncogenic driver in ccRCC. aacrjournals.org Genetic knockdown of HIF-2α in pVHL-defective ccRCC xenograft models was shown to inhibit tumor formation. aacrjournals.org This has spurred the development of small-molecule inhibitors that specifically target HIF-2α. These inhibitors typically work by binding to a pocket within the PAS-B domain of HIF-2α, which allosterically prevents its dimerization with HIF-1β. aacrjournals.orgarcusbio.com This disruption of the HIF-2α/HIF-1β heterodimer blocks the transcription of HIF-2α-dependent genes. arcusbio.comaacrjournals.org
The development of potent and selective HIF-2α antagonists has shown promising results in preclinical models, causing significant tumor regression in ccRCC xenografts. aacrjournals.org This success has paved the way for clinical trials and the eventual approval of the first HIF-2α inhibitor, belzutifan (B610325), for the treatment of VHL-associated RCC and other tumors. targetedonc.commdpi.com The ongoing research into novel HIF-2α inhibitors, like HIF-2alpha-IN-2, continues to underscore the therapeutic potential of targeting this critical pathway in cancer and other diseases. mdpi.compatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHLUQQEKIJSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Regulation of Hif 2α
Structural Architecture of HIF-2α Protein
HIF-2α, also known as endothelial PAS domain protein 1 (EPAS1), is a member of the basic helix-loop-helix (bHLH)/Per-ARNT-Sim (PAS) family of transcription factors. nih.govpnas.org It functions as a heterodimer, composed of the oxygen-sensitive α-subunit and a constitutively expressed β-subunit (ARNT). arcusbio.commolbiolcell.org The structure of HIF-2α is characterized by several conserved functional domains that are essential for its dimerization, DNA binding, and transcriptional activity. mdpi.comresearchgate.net HIF-1α and HIF-2α share 48% amino acid sequence identity, with higher homology in their bHLH and PAS domains. mdpi.com
Basic Helix-Loop-Helix (bHLH) Domain
Located at the N-terminus, the bHLH domain is a fundamental feature of the HIF protein family. pnas.orgmdpi.com This domain facilitates the dimerization of HIF-2α with its partner, ARNT. molbiolcell.org The basic region of the domain is directly involved in binding to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter regions of target genes. pnas.orgmolbiolcell.org The helix-loop-helix portion is crucial for the formation of the stable heterodimeric complex. mdpi.com
Per-ARNT-Sim (PAS) Domains (PAS-A, PAS-B)
HIF-2α contains two tandem PAS domains, PAS-A and PAS-B, which are critical for protein-protein interactions. mdpi.comjci.org These domains are essential for the heterodimerization with ARNT. pnas.org The PAS-B domain of HIF-2α contains a notable internal cavity that is not present in other HIFs. pnas.orgnih.gov This cavity can be targeted by small molecule inhibitors to disrupt the HIF-2α/ARNT heterodimerization, thereby inhibiting its transcriptional activity. pnas.orgacs.org The HIF-α and ARNT PAS-B domains interact via their central β-sheets. pnas.org
| Domain | Primary Function | Key Characteristics |
|---|---|---|
| bHLH | Dimerization with ARNT and DNA binding. molbiolcell.orgmdpi.com | Contains a basic region for DNA interaction and a helix-loop-helix motif for dimerization. mdpi.com |
| PAS-A | Contributes to heterodimerization with ARNT. pnas.org | Essential for the formation of the HIF-2α/ARNT complex. researchgate.net |
| PAS-B | Major site for heterodimerization and ligand binding. pnas.orgpnas.org | Possesses a large internal cavity that can be targeted by inhibitors. pnas.orgnih.gov |
| ODD | Mediates oxygen-dependent degradation. mdpi.comresearchgate.net | Contains proline residues that are hydroxylated under normoxia. mdpi.comnih.gov |
| N-TAD | Transcriptional activation and confers target gene specificity. mdpi.comnih.gov | Overlaps with the ODD and is crucial for stabilizing the protein. molbiolcell.orgmdpi.com |
| C-TAD | Transcriptional activation by recruiting coactivators. mdpi.comresearchgate.net | Interacts with coactivators like CBP/p300. mdpi.comresearchgate.net |
Oxygen-Dependent Degradation (ODD) Domain
The ODD domain is a critical region that controls the stability of the HIF-2α protein in an oxygen-dependent manner. mdpi.comresearchgate.net Under normoxic conditions, specific proline residues within this domain (Pro405 and Pro531 in human HIF-2α) are hydroxylated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.comnih.gov This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.comdovepress.com The subsequent ubiquitination of HIF-2α targets it for rapid degradation by the proteasome. arcusbio.com
N-terminal and C-terminal Transactivation Domains (N-TAD, C-TAD)
HIF-2α possesses two distinct transactivation domains, the N-TAD and the C-TAD, which are both required for maximal transcriptional activity. mdpi.comresearchgate.net The N-TAD overlaps with the ODD and is not only involved in transcriptional activation but also contributes to the stability of the HIF-2α protein. molbiolcell.orgmdpi.com Importantly, the N-TAD has been shown to be a key determinant of target gene specificity for HIF-2α. nih.gov
The C-TAD, located at the C-terminus, functions by recruiting transcriptional co-activators such as CREB-binding protein (CBP) and p300. mdpi.comresearchgate.net The activity of the C-TAD is also regulated by oxygen availability through the action of an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH). nih.gov FIH hydroxylates an asparagine residue (Asn847) within the C-TAD, which prevents its interaction with CBP/p300, thereby inhibiting transcriptional activity. mdpi.comfrontiersin.org
Post-Translational Regulation of HIF-2α Stability under Normoxia
The stability of the HIF-2α protein is tightly controlled by a series of post-translational modifications, primarily driven by the cellular oxygen concentration. nih.gov In the presence of ample oxygen (normoxia), HIF-2α is rapidly degraded, ensuring its activity is suppressed.
Role of Prolyl Hydroxylase Domain (PHD) Enzymes (PHD1, PHD2, PHD3)
The PHD enzymes (PHD1, PHD2, and PHD3) are the primary oxygen sensors that initiate the degradation of HIF-2α under normoxic conditions. mdpi.comjci.org These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and utilize molecular oxygen as a co-substrate to hydroxylate specific proline residues within the ODD of HIF-2α. nih.govresearchgate.net
While all three PHD isoforms can hydroxylate HIF-α subunits, they exhibit some level of tissue-specific expression and isoform preference. mdpi.com PHD2 is considered the most critical oxygen sensor for controlling HIF-1α stability in vivo, while PHD3 shows a greater affinity for HIF-2α compared to HIF-1α. mdpi.comdovepress.com The hydroxylation of Pro405 and Pro531 on HIF-2α by PHDs is the crucial step that marks the protein for recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. dovepress.comnih.gov This regulatory mechanism ensures that HIF-2α levels remain low when oxygen is not limited.
| Enzyme | Function | Mechanism of Action |
|---|---|---|
| PHD1, PHD2, PHD3 | Oxygen-dependent prolyl hydroxylation of HIF-2α. mdpi.comjci.org | Hydroxylate Pro405 and Pro531 within the ODD, using O₂ as a co-substrate. mdpi.comdovepress.com |
| VHL E3 Ligase Complex | Recognition and ubiquitination of hydroxylated HIF-2α. mdpi.comnih.gov | Binds to the hydroxylated proline residues, leading to polyubiquitination. dovepress.comnih.gov |
| Proteasome | Degradation of ubiquitinated HIF-2α. arcusbio.com | Recognizes the polyubiquitin (B1169507) chain and degrades the HIF-2α protein. |
Mechanism of Proline Hydroxylation in HIF-2α
The stability of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) subunit is primarily controlled by post-translational modification, specifically the hydroxylation of proline residues within its oxygen-dependent degradation domain (ODD). novusbio.comhaaselab.org This enzymatic reaction is catalyzed by a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, with PHD1, PHD2, and PHD3 being the key players. novusbio.commdpi.com In humans, PHD2 is typically the most prevalent and crucial for this regulatory process in most cells. mdpi.comreactome.org
The hydroxylation reaction is a critical cellular oxygen-sensing mechanism. The PHD enzymes require molecular oxygen (O₂), iron (Fe²⁺), and 2-oxoglutarate (2-OG) as essential substrates and cofactors to function. mdpi.comnih.gov In the presence of sufficient oxygen (normoxia), PHDs hydroxylate two specific proline residues in HIF-2α, located at positions P405 and P531. mdpi.comnih.gov This modification involves the incorporation of an oxygen atom into the proline residue, forming hydroxyproline. pnas.org This event marks the HIF-2α subunit for recognition by the next component in the degradation pathway. haaselab.org
Von Hippel-Lindau (VHL) Protein-Mediated Ubiquitination and Proteasomal Degradation
Once the proline residues on HIF-2α are hydroxylated, the protein is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein (pVHL). nih.govoup.com pVHL functions as the substrate recognition component of a larger E3 ubiquitin ligase complex, which also includes elongins B and C, cullin-2, and RING-box protein 1 (Rbx1). nih.govuzh.ch
The binding of pVHL to the hydroxylated proline sites on HIF-2α initiates the process of polyubiquitination. uzh.chfrontiersin.org In this process, multiple ubiquitin molecules are covalently attached to the HIF-2α subunit, creating a chain that acts as a signal for degradation. novusbio.comuzh.ch The protein, now tagged with ubiquitin, is targeted to the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the rapid destruction of HIF-2α. novusbio.comfrontiersin.org This entire process ensures that under normal oxygen conditions, HIF-2α levels remain low, with a half-life of less than five minutes. novusbio.com
HIF-2α Stabilization in Hypoxia and Pseudohypoxia
The accumulation of HIF-2α is a hallmark of cellular response to low oxygen (hypoxia) and certain genetic conditions that mimic a hypoxic state (pseudohypoxia).
Inhibition of Prolyl Hydroxylation in Low Oxygen Conditions
In hypoxic conditions, the availability of molecular oxygen is limited. Since oxygen is a critical substrate for the PHD enzymes, their activity is inhibited when oxygen levels drop. novusbio.comoup.com Without active PHDs, the proline residues (P405 and P531) on the HIF-2α subunit are not hydroxylated. nih.gov This lack of hydroxylation prevents the VHL E3 ubiquitin ligase complex from recognizing and binding to HIF-2α. nih.gov Consequently, HIF-2α is not ubiquitinated and evades proteasomal degradation. novusbio.comnih.gov The stabilized HIF-2α protein can then accumulate within the cell, ready to perform its transcriptional functions. novusbio.com Studies show that HIF-2α stabilization is sustained during chronic or prolonged hypoxia, sometimes for over 48 hours, and can occur at moderate hypoxia levels (2-5% O₂). mdpi.commdpi.com
Constitutive HIF-2α Activation in VHL-Deficient Contexts
In certain pathological conditions, such as von Hippel-Lindau (VHL) disease and the majority of sporadic clear cell renal cell carcinomas (ccRCC), the VHL gene is mutated or inactivated. nih.govfrontiersin.org The loss of a functional pVHL protein disrupts the E3 ubiquitin ligase complex's ability to target HIF-α subunits for degradation. nih.govaacrjournals.org
This deficiency leads to a state of "pseudohypoxia," where HIF-2α becomes constitutively stabilized and active, even under normal oxygen levels (normoxia). nih.govfrontiersin.org In the absence of functional pVHL, HIF-2α, even if hydroxylated, cannot be effectively ubiquitinated and degraded. nih.gov This results in its continuous accumulation and the subsequent activation of its target genes, which play a significant role in the development and progression of these tumors. nih.govfrontiersin.org In VHL-deficient cells, both HIF-1α and HIF-2α proteins are constitutively expressed. researchgate.net
HIF-2α Heterodimerization and Nuclear Translocation
The functional activation of HIF-2α requires it to partner with another protein and move into the cell's nucleus to access DNA.
Interaction with Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT/HIF-1β)
Once stabilized, HIF-2α translocates from the cytoplasm to the nucleus. novusbio.comnih.gov Inside the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. nih.govnih.gov Unlike the HIF-α subunits, ARNT is constitutively expressed and stable, regardless of oxygen concentration. mdpi.combiorxiv.org
The HIF-2α and ARNT proteins are part of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors. nih.govnih.gov The bHLH and PAS domains are crucial for the dimerization of the two subunits. mdpi.com This HIF-2α/ARNT heterodimer is the transcriptionally active complex. nih.govbiorxiv.org It binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter and enhancer regions of target genes, recruiting coactivators like p300/CBP to initiate transcription. nih.govbiorxiv.orgaacrjournals.org Small molecule inhibitors, such as PT2385 and belzutifan (B610325), have been developed to bind to a pocket in the PAS-B domain of HIF-2α, which allosterically disrupts its heterodimerization with ARNT, thereby blocking its transcriptional activity. nih.govaacrjournals.orgahajournals.orgresearchgate.net
Data Tables
Table 1: Key Proteins in HIF-2α Regulation
| Protein Name | Gene Name | Function | Role in HIF-2α Pathway |
| Hypoxia-Inducible Factor 2-alpha | EPAS1 | Oxygen-sensitive transcription factor subunit | The main regulated component; activates gene transcription under hypoxia. nih.gov |
| Prolyl Hydroxylase Domain 2 | EGLN1 | Oxygen-sensing enzyme | Hydroxylates proline residues on HIF-2α in the presence of oxygen, marking it for degradation. mdpi.comreactome.org |
| von Hippel-Lindau Protein | VHL | E3 ubiquitin ligase substrate recognition subunit | Binds to hydroxylated HIF-2α, leading to its ubiquitination and degradation. nih.govuzh.ch |
| Aryl Hydrocarbon Receptor Nuclear Translocator | ARNT | Constitutively expressed transcription factor subunit | Dimerizes with stabilized HIF-2α in the nucleus to form the active transcription complex. nih.govnih.gov |
Table 2: Summary of HIF-2α Regulatory States
| Condition | Oxygen Level | PHD Enzyme Activity | HIF-2α Proline Hydroxylation | VHL Binding | HIF-2α State |
| Normoxia | High | Active | Yes | Yes | Degraded |
| Hypoxia | Low | Inhibited | No | No | Stabilized & Active |
| VHL-Deficiency | Any | Active | Yes | No | Stabilized & Active |
Formation of the Active Transcription Complex
The formation of a functionally active HIF-2 transcription complex is a multi-step process contingent on cellular oxygen status. Under normal oxygen levels (normoxia), the HIF-2α subunit is kept at bay, rapidly marked for degradation. ontosight.aimdpi.com However, in hypoxic environments, the degradation machinery is inhibited, allowing HIF-2α to accumulate. ontosight.aimdpi.com
The stabilized HIF-2α protein then translocates from the cytoplasm into the nucleus. rndsystems.com There, it seeks out its binding partner, the constitutively expressed and stable HIF-1β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). novusbio.comrndsystems.com The two subunits join to form a heterodimer, a process mediated by their respective basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domains. rndsystems.com This heterodimerization is the pivotal event that creates the active HIF-2 transcription complex. novusbio.com Once formed, this complex is capable of binding to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter regions of target genes, thereby initiating transcription. mdpi.comnih.gov
The critical nature of the HIF-2α/HIF-1β dimerization has made it a prime target for therapeutic intervention. A class of small-molecule inhibitors has been developed that functions by allosterically binding to a large internal pocket within the PAS-B domain of HIF-2α. arcusbio.com This binding induces a conformational change in the HIF-2α protein that physically blocks its ability to dimerize with HIF-1β. researchgate.netmedchemexpress.com By preventing the formation of the active transcription complex, these inhibitors effectively shut down the entire downstream hypoxic signaling pathway. HIF-2alpha-IN-2 is an example of such a compound, which inhibits HIF-2α with a reported IC50 of 16 nM. nih.gov Other notable inhibitors that operate via this mechanism include Belzutifan (PT2977) and PT2385. medchemexpress.comnih.gov
| Component | Role in Active Complex Formation |
| HIF-2α | The oxygen-sensitive subunit that stabilizes under hypoxia. |
| HIF-1β (ARNT) | The constitutively expressed subunit that dimerizes with HIF-2α in the nucleus. |
| bHLH/PAS Domains | Structural domains on both subunits essential for heterodimerization. rndsystems.com |
| HREs | DNA sequences in target gene promoters where the active HIF-2 complex binds. nih.gov |
| HIF-2α Inhibitors | Small molecules that bind the HIF-2α PAS-B pocket, preventing dimerization with HIF-1β. arcusbio.com |
Regulation of HIF-2α Transcriptional Activity
Once the HIF-2α/HIF-1β complex is formed and bound to DNA, its ability to activate gene expression is not absolute. The transcriptional activity is further modulated by a sophisticated layer of regulation involving post-translational modifications and the recruitment of transcriptional coactivators. nih.gov This regulation allows for a fine-tuned response that is dependent on the degree and duration of hypoxia. Two key interconnected events in this process are the hydroxylation of a specific asparagine residue by the enzyme Factor-Inhibiting HIF (FIH-1) and the subsequent interaction with coactivators such as CBP/p300. onclive.comaacrjournals.org
Role of Factor-Inhibiting HIF (FIH-1) Asparagine Hydroxylation
Factor-Inhibiting HIF (FIH-1) is an asparaginyl hydroxylase that acts as another oxygen sensor, distinct from the prolyl hydroxylases that regulate HIF-2α stability. cambridge.org FIH-1 targets a specific, highly conserved asparagine residue (Asn847) located within the C-terminal transactivation domain (C-TAD) of the HIF-2α subunit. onclive.comrndsystems.com
In the presence of sufficient oxygen, FIH-1 catalyzes the hydroxylation of this asparagine residue. rndsystems.comcambridge.org This enzymatic reaction, like that of the prolyl hydroxylases, requires molecular oxygen as a substrate. cambridge.org The hydroxylation of Asn847 serves as a crucial molecular switch. It does not cause the degradation of HIF-2α but instead acts as a direct brake on its transcriptional power by blocking the binding of essential coactivators. onclive.comcambridge.org FIH-1 has a lower oxygen affinity than the prolyl hydroxylases, meaning it can remain active at lower oxygen levels, providing a mechanism to restrain HIF-2α transcriptional activity even as the protein begins to stabilize. cambridge.org
Interaction with Coactivators (e.g., CBP/p300)
The ultimate goal of the HIF-2α complex is to recruit the cell's transcriptional machinery to its target genes. This is largely accomplished through the recruitment of large protein coactivators, principally the highly related CREB-binding protein (CBP) and p300. nih.govaacrjournals.org These coactivators link the HIF-2 complex to the general transcription apparatus and can modify chromatin structure to facilitate gene expression.
The interaction between HIF-2α and CBP/p300 occurs at the C-TAD of HIF-2α, the same domain regulated by FIH-1. onclive.comaacrjournals.org The FIH-1-mediated hydroxylation of Asn847 sterically hinders or blocks the binding of the CH1 domain of CBP/p300 to the HIF-2α C-TAD. onclive.comaacrjournals.org Consequently, under normoxic conditions, even if some HIF-2α were to form a complex with HIF-1β, its transcriptional activity is potently suppressed. rndsystems.com
Conversely, under hypoxic conditions when the activity of FIH-1 is inhibited due to the lack of its oxygen substrate, the asparagine residue remains unhydroxylated. cambridge.org This unmodified state allows the C-TAD to successfully recruit CBP/p300. nih.govaacrjournals.org The binding of these coactivators greatly enhances the transcriptional output, leading to a robust expression of HIF-2α target genes to promote cellular adaptation to hypoxia. nih.gov
| Regulatory Factor | Target Residue | Condition for Activity | Consequence of Activity |
| FIH-1 | Asparagine 847 (Asn847) in HIF-2α C-TAD | Normoxia (Oxygen present) | Hydroxylation of Asn847. rndsystems.com |
| CBP/p300 | HIF-2α C-TAD | Hypoxia (Asn847 is not hydroxylated) | Binds to HIF-2α, enhances transcription. nih.govaacrjournals.org |
Mechanism of Action of Hif 2α Inhibitors Focus on Hif 2α in 2 Class
Allosteric Inhibition via PAS-B Domain Binding
The mechanism of HIF-2α-IN-2 and similar inhibitors is centered on their ability to bind to a specific domain within the HIF-2α protein known as the Per-ARNT-Sim (PAS) B domain. nih.govresearchgate.net This domain contains a large, pre-formed internal cavity that is not present in the highly homologous HIF-1α, providing a basis for selective targeting. researchgate.netnih.govpnas.org This cavity, which is approximately 290 ų and normally occupied by water molecules, serves as a unique binding site for small-molecule ligands. pnas.orgplos.orgnih.gov
By occupying this internal cavity within the HIF-2α PAS-B domain, these inhibitors act allosterically. nih.govresearchgate.net This means they modulate the protein's function by binding to a site distinct from the primary functional sites, such as the dimerization interface. The binding of the inhibitor within this pocket induces structural changes that are transmitted through the protein, ultimately impairing its ability to form a functional transcriptional complex. nih.govbiorxiv.org
By preventing the stable heterodimerization of HIF-2α and HIF-1β, the inhibitors effectively block the formation of the active HIF-2 transcriptional complex. researchgate.net In its active state, the HIF-2α/HIF-1β heterodimer translocates to the nucleus, binds to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of target genes, and recruits co-activators to initiate transcription. onclive.compnas.orgbiorxiv.org
The disruption of heterodimerization by HIF-2α-IN-2 class inhibitors means that this entire downstream cascade is halted. arcusbio.com The unstable complex cannot efficiently bind to HREs, and therefore, the transcription of HIF-2α target genes is suppressed. nih.gov This leads to a reduction in the expression of proteins involved in critical tumorigenic processes like angiogenesis and cell proliferation. onclive.com
Disruption of HIF-2α/HIF-1β Heterodimerization
Conformational Changes Induced by HIF-2α-IN-2 Binding
The binding of a HIF-2α-IN-2 class inhibitor into the PAS-B cavity is not a passive event; it actively induces significant conformational changes within the HIF-2α protein. nih.govresearchgate.net These changes are the basis of the allosteric inhibition. Using techniques like NMR spectroscopy and X-ray crystallography, researchers have mapped these structural perturbations. nih.govresearchgate.netresearchgate.net
The binding of the ligand causes shifts in the chemical environment of many amino acid residues surrounding the pocket. nih.gov Notably, the most significant changes are observed in the β-sheet that forms the critical interface for interaction with ARNT. nih.govresearchgate.net Antagonist binding has been shown to displace key residues, such as M252, from within the PAS-B pocket toward the ARNT subunit, which weakens the heterodimerization interface. biorxiv.orgbiorxiv.org These ligand-induced conformational rearrangements propagate through the protein structure, ultimately destabilizing the protein-protein interaction necessary for function. nih.govplos.org
Structural Basis of Ligand Binding in the PAS-B Cavity
The internal cavity of the HIF-2α PAS-B domain is sequestered from the bulk solvent and is primarily hydrophobic, but also contains some polar residues. researchgate.netnih.gov The crystal structure of inhibitors in complex with the HIF-2α PAS-B domain reveals how these small molecules fit within this buried pocket. researchgate.netpnas.org
Transcriptional and Non Transcriptional Roles of Hif 2α
HIF-2α Specificity in Target Gene Activation
The specificity of HIF-2α in activating a particular set of genes is a complex process that goes beyond simple DNA binding. While both HIF-1α and HIF-2α recognize the same core DNA sequence, other factors dictate which genes are ultimately activated. nih.govnih.gov
HIF-2α, in a heterodimeric complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), binds to specific DNA sequences known as hypoxia response elements (HREs) located in the promoter or enhancer regions of its target genes. mdpi.commolbiolcell.org The core consensus sequence for HREs is typically 5'-RCGTG-3'. mdpi.comhaematologica.org However, the presence of this core sequence alone is not sufficient to confer a hypoxic response. haematologica.org
The location of these binding sites can also influence specificity. Studies have shown that HIF-1α-bound HREs are often found near the promoter regions of genes, whereas HIF-2α binding sites are more frequently located in distal enhancer regions, sometimes thousands of base pairs away from the transcription start site. mdpi.commdpi.com For some genes, like erythropoietin (EPO), both distal and proximal HREs cooperate to regulate its expression in an organ-specific manner. mdpi.comhaematologica.org Chromatin immunoprecipitation (ChIP) experiments have confirmed that while HIF-2α does not activate certain HIF-1α-specific genes like phosphoglycerate kinase (PGK), it can still bind to their HREs in vivo, suggesting that DNA binding is not the sole determinant of transcriptional activation. nih.govmolbiolcell.org
Despite recognizing the same HRE sequence, HIF-1α and HIF-2α regulate both shared and unique sets of target genes. nih.govaacrjournals.org This specificity is largely conferred by the N-terminal transactivation domain (N-TAD) of the HIF-α subunits. nih.govmolbiolcell.org Domain-swapping experiments have demonstrated that replacing the N-TAD of HIF-2α with that of HIF-1α is enough to switch its target gene specificity. nih.govmolbiolcell.org This suggests that the N-TAD interacts with different transcriptional co-factors to drive the expression of specific gene sets. nih.govmolbiolcell.org
Several mechanisms contribute to this differential gene expression:
Temporal Regulation: HIF-1α is typically stabilized rapidly in response to acute hypoxia (0-2% O₂), activating genes for immediate adaptation. In contrast, HIF-2α appears to be more involved in the response to chronic or prolonged hypoxia (2-5% O₂), controlling genes for long-term adaptation. mdpi.com
Co-factor Interaction: HIF-2α cooperates with different sets of transcription factors to activate its targets. For example, Ets family transcription factors, such as Elk-1, and Upstream Stimulatory Factor-2 (USF2) have been shown to specifically cooperate with HIF-2α to induce genes like EPO, CITED-2, and PAI-1. nih.govnih.govplos.org
Post-translational Modifications: Acetylation of HIF-2α by the co-activator CBP has been shown to augment its signaling, a process that can be reversed by the deacetylase SIRT1. nih.gov
The table below summarizes the differential regulation of select gene categories by HIF-1α and HIF-2α.
| Gene Category | Primarily HIF-1α Regulated | Primarily HIF-2α Regulated | Regulated by Both |
| Glycolysis | PGK, LDHA, CA IX nih.govnih.gov | GLUT1 nih.govmolbiolcell.org | |
| Erythropoiesis/Iron | EPO, Transferrin nih.govnih.govjci.org | ||
| Cell Proliferation | Cyclin D1, TGF-α nih.gov | ||
| Apoptosis | BNIP3 nih.gov | ||
| Angiogenesis | VEGF, ADM nih.govmolbiolcell.org | ||
| Stem Cell Factors | Oct-4 nih.gov |
Hypoxia Response Elements (HREs)
Key Transcriptional Targets of HIF-2α
HIF-2α regulates a wide array of genes involved in critical biological processes. Its target genes are particularly important in vascular development, red blood cell production, and cell growth. nih.govamegroups.org
HIF-2α is a master regulator of angiogenesis, the formation of new blood vessels. amegroups.org It directly upregulates genes that encode for nearly all steps of the angiogenic process. amegroups.org
Vascular Endothelial Growth Factor (VEGF): This is a potent angiogenic factor, and both HIF-1α and HIF-2α can induce its expression. nih.govmolbiolcell.org HIF-2α-mediated upregulation of VEGF is crucial for the development of the circulatory system and for stimulating surfactant production in the lungs. nih.gov
Erythropoietin (EPO): While also a key erythropoiesis-related gene, EPO can act as an angiogenic factor. HIF-2α is the primary regulator of EPO gene expression in response to hypoxia. nih.govpnas.org
Glucose Transporter 1 (GLUT1): This gene, involved in cellular glucose transport, is a target of both HIF-1α and HIF-2α. nih.govmolbiolcell.org Increased glucose uptake is essential to fuel the metabolic demands of proliferating endothelial cells during angiogenesis.
Other Angiogenic Factors: HIF-2α also regulates other important players in vascular development, including angiopoietin 2 (Ang2) and the Notch ligand Delta-like 4 (Dll4), which are critical for vascular remodeling and maturation. jci.org
Erythropoiesis, the production of red blood cells, is fundamentally regulated by the HIF-2α pathway in response to systemic oxygen levels. annualreviews.org
Erythropoietin (EPO): HIF-2α is the dominant HIF-α isoform controlling EPO production in the kidney and liver of adults. nih.govjci.orgpnas.org Under hypoxic conditions, HIF-2α stabilization in renal interstitial cells leads to a significant increase in EPO gene transcription, stimulating the bone marrow to produce more red blood cells. haematologica.organnualreviews.org Gain-of-function mutations in the HIF2A gene are associated with familial erythrocytosis, a condition characterized by elevated red blood cell mass. annualreviews.orghaematologica.org
Iron Metabolism Genes: Effective erythropoiesis requires a steady supply of iron. HIF-2α also regulates genes involved in iron transport, such as transferrin (Trf), ensuring that the necessary components for hemoglobin synthesis are available. nih.gov
HIF-2α plays a significant, though sometimes context-dependent, role in cell proliferation and survival, particularly in cancer. nih.govdovepress.com
Cyclin D1: This protein is a key regulator of the cell cycle. HIF-2α can directly activate the Cyclin D1 gene, promoting cell cycle progression and proliferation. nih.govspandidos-publications.com
Transforming Growth Factor-alpha (TGF-α): This is another pro-proliferative factor whose expression is upregulated by HIF-2α. nih.gov
c-Myc: Unlike HIF-1α, which tends to antagonize the activity of the c-Myc oncogene, HIF-2α can enhance c-Myc-mediated expression of genes that promote cell cycle progression, such as Cyclin D2 and E2F1. nih.gov
Oct-4 (POU5F1): HIF-2α can induce the expression of this transcription factor, which is critical for maintaining stem cell self-renewal and has been linked to "stemness" properties in cancer cells. nih.govspandidos-publications.com
Survival Genes: In some contexts, HIF-2α can promote cell survival by upregulating anti-apoptotic genes or down-regulating pro-apoptotic genes. For example, HIF-2α has been shown to regulate the expression of survivin and may repress the pro-apoptotic gene BNIP3 in certain cell types. nih.govspandidos-publications.com
The table below lists some of the key transcriptional targets of HIF-2α discussed.
| Target Gene | Function | Primary Biological Process |
| VEGF | Stimulates endothelial cell growth and differentiation | Angiogenesis |
| EPO | Stimulates red blood cell production | Erythropoiesis, Angiogenesis |
| GLUT1 | Facilitates glucose transport into cells | Metabolism, Angiogenesis |
| Cyclin D1 | Promotes cell cycle progression | Cell Proliferation |
| TGF-α | Stimulates cell growth and proliferation | Cell Proliferation |
| Oct-4 | Transcription factor for stem cell self-renewal | Cell Proliferation, Stem Cell Maintenance |
| c-Myc (enhanced activity) | Regulates genes for cell growth and proliferation | Cell Proliferation |
Metabolism-Related Genes (e.g., Lipid Metabolism, Amino Acid Metabolism)
HIF-2α plays a significant, though distinct from HIF-1α, role in reprogramming cellular metabolism under hypoxic conditions. Unlike HIF-1α, which is a master regulator of glycolysis, HIF-2α has a more pronounced influence on lipid and amino acid metabolism. mdpi.com
In the realm of lipid metabolism , HIF-2α's role is complex and appears to be context-dependent. In some settings, it promotes the accumulation of lipid droplets. nih.gov For instance, HIF-2α can transcriptionally upregulate Perilipin 2 (PLIN2), a protein that coats lipid droplets and promotes their storage. mdpi.comnih.gov It can also suppress fatty acid β-oxidation by downregulating key enzymes like carnitine palmitoyltransferase 1A (CPT1A), which is essential for transporting fatty acids into the mitochondria for breakdown. mdpi.comnih.gov However, other studies indicate that HIF-2α can also decrease lipid synthesis by suppressing critical lipogenic enzymes such as fatty acid synthase (FASN). mdpi.com In the context of clear cell renal cell carcinoma (ccRCC), a disease often characterized by VHL mutations leading to HIF-2α accumulation, a notable feature is the buildup of lipid droplets. nih.gov Research suggests that the VHL-HIF-2α axis regulates lipid metabolism in ccRCC. nih.gov
Regarding amino acid metabolism , HIF-2α has been shown to regulate the expression of genes involved in the transport and metabolism of branched-chain amino acids (BCAAs). nih.gov In glioblastoma cells under hypoxic conditions, both HIF-1α and HIF-2α contribute to the upregulation of the BCAA transporter LAT1. nih.gov Furthermore, HIF-2α can activate the mTORC1 pathway, a key regulator of cell growth and proliferation, by upregulating the expression of the amino acid carrier SLC7A5. nih.gov This link between HIF-2α and amino acid transport highlights its role in providing the necessary building blocks for cell growth in challenging microenvironments. nih.gov In situations of impaired glycolysis, a compensatory increase in amino acid catabolism has been observed, associated with elevated HIF-2α levels. biorxiv.org
Table 1: HIF-2α Regulation of Metabolism-Related Genes
| Metabolic Pathway | Gene | Regulation by HIF-2α | Function of Gene Product | Reference |
|---|---|---|---|---|
| Lipid Metabolism | PLIN2 (Perilipin 2) | Upregulation | Lipid droplet storage | mdpi.comnih.gov |
| Lipid Metabolism | CPT1A (Carnitine Palmitoyltransferase 1A) | Downregulation | Fatty acid transport into mitochondria | mdpi.comnih.gov |
| Lipid Metabolism | FASN (Fatty Acid Synthase) | Suppression | Fatty acid synthesis | mdpi.com |
| Amino Acid Metabolism | LAT1 (L-type Amino Acid Transporter 1) | Upregulation | Branched-chain amino acid transport | nih.gov |
| Amino Acid Metabolism | SLC7A5 | Upregulation | Amino acid transport, mTORC1 activation | nih.gov |
| Amino Acid Metabolism | BCAT1 (Branched-chain Amino Acid Transaminase 1) | Upregulation (shared with HIF-1α) | Branched-chain amino acid metabolism | nih.gov |
Genes Associated with Metastasis and Invasion (e.g., MMPs, CXCR4, LOX, TWIST1)
HIF-2α is a significant driver of tumor progression by transcriptionally activating a suite of genes that facilitate metastasis and invasion. nih.govjci.org These genes are involved in breaking down the extracellular matrix (ECM), promoting cell motility, and enabling cancer cells to spread to distant sites.
Key targets of HIF-2α in this process include:
Matrix Metalloproteinases (MMPs) : These enzymes are crucial for degrading the ECM, a key step in invasion. jci.org
CXCR4 : This chemokine receptor, when activated by its ligand SDF-1, is implicated in cell motility and the homing of cancer cells to metastatic sites. jci.orgresearchgate.net Studies in papillary thyroid carcinoma have shown a significant correlation between high expression of HIF-2α and CXCR4 with lymph node metastasis. nih.gov
Lysyl Oxidase (LOX) : This enzyme is involved in the cross-linking of collagen and elastin (B1584352) in the ECM, which can promote invasion and the formation of a pre-metastatic niche. jci.orgresearchgate.net
TWIST1 : A critical epithelial-to-mesenchymal transition (EMT) transcription factor, TWIST1 is a direct target of HIF-2α. nih.govjci.org The activation of TWIST by HIF-2α can promote the invasion and metastasis of tumor cells. nih.gov In papillary thyroid carcinoma, a strong correlation exists between the expression of HIF-2α, TWIST, and CXCR4, and the presence of lymph node metastasis. nih.gov
While both HIF-1α and HIF-2α can regulate some of these genes, there is evidence for isoform-specific roles. For instance, in some contexts, HIF-2α is the primary driver of TWIST2 and WDR5 expression, which promote a mesenchymal gene expression program. frontiersin.org
Table 2: HIF-2α Regulation of Metastasis and Invasion-Associated Genes
| Gene | Function | Regulation by HIF-2α | Reference |
|---|---|---|---|
| MMPs (Matrix Metalloproteinases) | Extracellular matrix degradation | Upregulation | jci.org |
| CXCR4 (C-X-C Motif Chemokine Receptor 4) | Cell motility and homing | Upregulation | nih.govjci.org |
| LOX (Lysyl Oxidase) | Extracellular matrix remodeling, pre-metastatic niche formation | Upregulation | jci.orgresearchgate.net |
| TWIST1 | Epithelial-to-mesenchymal transition (EMT) | Upregulation | nih.govjci.org |
Genes Related to Stemness (e.g., Oct4, Nanog, Sox2)
A growing body of evidence implicates HIF-2α in the maintenance of cancer stem cell (CSC) properties and the regulation of pluripotency-associated genes. nih.gov This function is critical for tumor initiation, self-renewal, and resistance to therapy.
HIF-2α directly regulates the expression of key embryonic stem cell transcription factors, including:
Oct4 (Octamer-binding transcription factor 4) : Identified as a HIF-2α-specific target gene, Oct4 is essential for maintaining an undifferentiated state. nih.gov HIF-2α can regulate stem cell function through the activation of Oct4. nih.gov
Nanog : HIF-2α binds directly to the proximal promoter of the NANOG gene in human embryonic stem cells (hESCs) under hypoxic conditions, inducing its expression. researchgate.netplos.org This interaction is crucial for maintaining stemness. plos.orgscispace.com
Sox2 (SRY-box transcription factor 2) : Similar to Oct4 and Nanog, HIF-2α can directly bind to the promoter of SOX2 in hESCs in hypoxic environments. researchgate.netplos.org The cooperation of HIF-2α with Nanog and Sox2 is important for regulating self-renewal in cancer stem cells. aacrjournals.org
Research has shown that in certain cancer stem cells, there is a high expression of HIF-2α, Nanog, and Sox2, while HIF-1α levels remain low. scispace.comaacrjournals.org This suggests a specific role for the HIF-2α-stemness gene axis in maintaining the CSC phenotype. aacrjournals.org
Table 3: HIF-2α Regulation of Stemness-Related Genes
| Gene | Function | Regulation by HIF-2α | Reference |
|---|---|---|---|
| Oct4 (POU5F1) | Maintenance of pluripotency and self-renewal | Upregulation (Direct Target) | nih.gov |
| Nanog | Maintenance of pluripotency and self-renewal | Upregulation (Direct Promoter Binding) | researchgate.netplos.orgscispace.com |
| Sox2 | Maintenance of pluripotency and self-renewal | Upregulation (Direct Promoter Binding) | researchgate.netplos.orgaacrjournals.org |
Non-Transcriptional Activities and Interactions
Beyond its role as a direct regulator of gene transcription, HIF-2α engages in protein-protein interactions that modulate crucial signaling pathways, influencing cell fate decisions independently of its DNA-binding activity. nih.gov
Interplay with c-Myc Pathway
The relationship between the HIF-α isoforms and the c-Myc oncoprotein is a prime example of their divergent functions. While HIF-1α often antagonizes c-Myc activity, leading to cell cycle arrest, HIF-2α can enhance c-Myc's transcriptional activity and promote proliferation. nih.govnih.govcapes.gov.br
This enhancement of c-Myc function by HIF-2α is achieved through several non-transcriptional mechanisms. HIF-2α has been shown to stabilize the interaction between c-Myc and its binding partners, such as Max and Sp1, thereby promoting the DNA binding of the c-Myc complex to its target gene promoters. oncotarget.com This leads to increased expression of c-Myc target genes involved in cell cycle progression, such as Cyclin D2 and E2F1. nih.govnih.gov This cooperative relationship is particularly important in the context of certain cancers, like VHL-deficient renal cell carcinoma, where HIF-2α is a key driver of tumorigenesis. nih.govdovepress.com In some cellular contexts, HIF-2α can also interact with β-catenin, and this complex can influence the expression of c-Myc. aacrjournals.org
Modulation of Notch Signaling
The crosstalk between the HIF and Notch signaling pathways is complex and bidirectional, with HIF-2α playing a significant role. Notch signaling can transcriptionally upregulate the expression of HIF-2α, sometimes leading to a "HIF1α-to-HIF2α switch." nih.govnih.gov This switch can alter the cellular response to hypoxia.
Conversely, HIF-2α can modulate Notch signaling activity. In breast cancer cells, HIF-2α has been shown to promote a stem-like phenotype by activating the Notch pathway. nih.gov Furthermore, HIF-1α and HIF-2α can synergize with the Notch co-activator MAML1 to potentiate Notch activity. nih.gov While some interactions are transcriptional, non-transcriptional mechanisms are also at play. For instance, factor inhibiting HIF (FIH-1), an asparaginyl hydroxylase, targets both HIF-α subunits and the Notch intracellular domain (NICD), suggesting a direct, competitive interaction for this modifying enzyme. nih.gov
Influence on Cell Cycle Progression
The differential effects of HIF-1α and HIF-2α are starkly illustrated in their influence on cell cycle progression. While HIF-1α is generally associated with cell cycle arrest, HIF-2α often promotes cell proliferation. nih.govnih.gov
HIF-2α promotes cell cycle progression primarily through its enhancement of c-Myc activity, leading to the upregulation of pro-proliferative genes like Cyclin D1 and the downregulation of cyclin-dependent kinase inhibitors. jci.orgnih.govmdpi.com In renal cell carcinoma, HIF-2α is known to induce Cyclin D1 expression. mdpi.com The treatment of these cells with a specific HIF-2α inhibitor has confirmed that the cell cycle is a major pathway controlled by this isoform. mdpi.com In contrast to HIF-1α's direct inhibitory effects on the DNA replication machinery, HIF-2α's pro-proliferative role appears to be more reliant on its interactions with other key cell cycle regulators like c-Myc. nih.govphysiology.org
Role of Hif 2α in Pathophysiological Processes Pre Clinical Focus
HIF-2α as a Driver in VHL-Deficient Clear Cell Renal Cell Carcinoma (ccRCC) Models
Clear cell renal cell carcinoma, the most common form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. mdpi.comfrontiersin.org This genetic alteration is a critical initiating event that leads to the stabilization and accumulation of HIF-α subunits, most notably HIF-2α. frontiersin.orgresearchgate.net Preclinical models have been instrumental in dissecting the downstream consequences of this event, establishing HIF-2α as a primary oncogenic driver in ccRCC. jkcvhl.comnih.gov
VHL Gene Inactivation and Constitutive HIF-2α Activation
Under normal oxygen conditions (normoxia), the VHL protein (pVHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex. oncotarget.comnih.gov This complex targets the HIF-α subunits for proteasomal degradation, keeping their levels low. researchgate.net However, in the majority of ccRCC cases, the VHL gene is inactivated through mutations or epigenetic silencing. mdpi.comoncotarget.com This loss of pVHL function prevents the degradation of HIF-α subunits, leading to their constitutive activation even in the presence of normal oxygen levels, a state often referred to as "pseudohypoxia". mdpi.comfrontiersin.org
While both HIF-1α and HIF-2α are stabilized, multiple lines of evidence from preclinical ccRCC models point to HIF-2α as the key oncogenic driver. frontiersin.orgnih.gov Many VHL-deficient ccRCC cell lines selectively express HIF-2α, and the forced expression of HIF-2α, but not HIF-1α, is sufficient to override the tumor-suppressive functions of pVHL in xenograft models. jkcvhl.comnih.gov In fact, HIF-1α may even act as a tumor suppressor in this context. frontiersin.orgresearchgate.net The stabilization of HIF-2α leads to the formation of a heterodimer with HIF-1β, which then translocates to the nucleus and activates the transcription of a host of target genes involved in cancer progression. mdpi.com
Impact on Tumor Growth and Angiogenesis in ccRCC Models
The constitutive activation of HIF-2α in ccRCC models has a profound impact on tumor growth and the formation of new blood vessels (angiogenesis). HIF-2α drives the expression of genes that promote cell proliferation, survival, and metabolic reprogramming. mdpi.comjkcvhl.com One of the most critical target genes of HIF-2α in this context is the vascular endothelial growth factor (VEGF). frontiersin.orgjkcvhl.com Increased VEGF secretion by tumor cells stimulates the formation of a dense network of blood vessels, which is a hallmark of ccRCC. mdpi.comfrontiersin.org This enhanced vascularization supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastatic potential. mdpi.com
Preclinical studies using VHL-deficient ccRCC cell lines have demonstrated that the genetic or pharmacological inhibition of HIF-2α impairs their ability to form tumors in mouse models. nih.govnih.gov For instance, in xenograft models using 786-O ccRCC cells, which are VHL-deficient and express high levels of HIF-2α, inhibition of HIF-2α leads to a significant reduction in tumor growth. nih.govnih.gov This anti-tumor effect is often associated with decreased angiogenesis within the tumor. frontiersin.org The table below summarizes key findings from preclinical studies on the impact of HIF-2α in ccRCC models.
| Model System | Key Findings | Reference(s) |
| VHL-deficient ccRCC cell lines (e.g., 786-O, A498) | HIF-2α is essential for tumor formation in xenograft models. Inhibition of HIF-2α suppresses tumor growth. | nih.govnih.gov |
| Nude mouse xenograft models | Overexpression of HIF-2α, but not HIF-1α, overrides the tumor suppressor activity of pVHL. | jkcvhl.comnih.gov |
| Genetically engineered mouse models (VHL inactivation in renal tissue) | HIF-2α is necessary and sufficient for much of the observed pathology. | nih.gov |
| 786-O xenografts | HIF-2α overexpression increases tumor growth rates and is associated with changes in tumor metabolism. | nih.gov |
Involvement in Other Pre-clinical Tumor Models
The role of HIF-2α is not limited to ccRCC. Preclinical studies have implicated HIF-2α in the pathophysiology of other cancers, including neuroendocrine tumors and lung cancer.
Neuroendocrine Tumors (Pre-clinical relevance of Tricarboxylic Acid Cycle disruptions)
In certain neuroendocrine tumors, such as pheochromocytomas and paragangliomas (PPGLs), a state of pseudohypoxia can arise from mutations in genes encoding enzymes of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov These include mutations in succinate (B1194679) dehydrogenase (SDH), fumarate (B1241708) hydratase (FH), and malate (B86768) dehydrogenase 2 (MDH2). frontiersin.orgnih.gov
The loss-of-function mutations in these TCA cycle enzymes lead to the accumulation of their respective substrates: succinate, fumarate, and malate. frontiersin.org These oncometabolites can competitively inhibit α-ketoglutarate-dependent dioxygenases, including the prolyl hydroxylases (PHDs) that are responsible for marking HIF-α for degradation. frontiersin.org This inhibition of PHDs leads to the stabilization of HIF-α subunits, particularly HIF-2α, under normoxic conditions. frontiersin.orgnih.gov This stabilized HIF-2α then drives a transcriptional program that promotes tumorigenesis. nih.gov Preclinical models for these tumors are challenging to develop, but studies on available cell lines and patient-derived tissues have supported the central role of the HIF-2α pathway in these malignancies. endocrine-abstracts.org
| Tumor Type | Genetic Alteration | Consequence | Reference(s) |
| Pheochromocytoma/Paraganglioma | Mutations in SDHx, FH, MDH2 | Accumulation of succinate, fumarate; inhibition of PHDs; stabilization of HIF-2α | frontiersin.orgnih.gov |
Lung Cancer Models (e.g., Non-Small Cell Lung Cancer, Lewis Lung Carcinoma)
The role of HIF-2α in lung cancer is complex, with preclinical studies presenting a nuanced picture. In some models, HIF-2α appears to promote tumor progression. For instance, in Lewis lung carcinoma models, inhibition of HIF-2α has been shown to reduce tumor growth. researchgate.netmdpi.com In non-small cell lung cancer (NSCLC) cell lines, HIF-2α has been linked to increased proliferation and angiogenesis. spandidos-publications.com Overexpression of HIF-2α in certain NSCLC cells can promote an epithelial-mesenchymal transition, a process associated with increased cancer cell motility and invasion. mdpi.com
However, other preclinical evidence suggests a more complicated, and at times, tumor-suppressive role for HIF-2α. In a Kras-driven murine model of NSCLC, the deletion of Hif-2α unexpectedly resulted in an increased tumor burden. pnas.orgmit.edu This was correlated with the reduced expression of a candidate tumor suppressor gene, Scgb3a1. pnas.orgmit.edu This finding suggests that the therapeutic inhibition of HIF-2α in some contexts could paradoxically promote tumor growth by downregulating tumor suppressor genes. pnas.org These conflicting findings highlight the context-dependent nature of HIF-2α's function in lung cancer.
| Lung Cancer Model | HIF-2α Role | Key Findings | Reference(s) |
| Lewis Lung Carcinoma | Pro-tumorigenic | Inhibition of HIF-2α reduces tumor weight and vessel density. | researchgate.netmdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) cell lines | Pro-tumorigenic | HIF-2α promotes proliferation and angiogenesis. | spandidos-publications.com |
| Kras-driven murine NSCLC model | Tumor-suppressive | Deletion of Hif-2α increases tumor burden and reduces expression of the tumor suppressor gene Scgb3a1. | pnas.orgmit.edu |
Glioblastoma (Pre-clinical studies in progress)
Hypoxia-inducible factor 2-alpha (HIF-2α) is emerging as a significant therapeutic target in glioblastoma (GBM), the most aggressive form of brain cancer. nih.govabcam.com Unlike HIF-1α, which is more broadly expressed, HIF-2α is selectively upregulated in glioma stem cells (GSCs), which are implicated in tumor recurrence and resistance to therapy. nih.gov This selective expression makes HIF-2α an appealing target, as it may spare normal neural progenitor cells. nih.gov
Preclinical research has demonstrated a correlation between increased HIF-2α expression and high-grade, aggressive gliomas that are resistant to treatment. nih.gov Experimental reduction of HIF-2α expression has been shown to mitigate the malignant characteristics of glioma cells and improve survival in animal models. nih.gov In vitro studies have highlighted the role of HIF-2α in the biology of GSCs. nih.gov For instance, silencing of the HIF-2α gene has been found to disrupt the phenotype of glioblastoma stem cells. abcam.com Furthermore, HIF-2α is believed to play a role in cell division and resistance to chemotherapy by regulating the expression of class III β-tubulin, which is involved in microtubule dynamics. nih.gov
Recent studies are also exploring the synergistic roles of HIF-1α and HIF-2α in glioblastoma. Under hypoxic conditions, both factors are highly expressed and work together to promote the expression of Insulin-like Growth Factor 1 Receptor (IGF1R). frontiersin.org This, in turn, activates downstream signaling pathways like PI3K/AKT, which promotes cell proliferation and inhibits apoptosis, thereby increasing the tumor's malignancy. frontiersin.org Knocking out both HIF-1α and HIF-2α simultaneously in GBM cells under hypoxic conditions led to the highest rates of apoptosis and LDH release, along with a significant decrease in the levels of IGF1R and its downstream effectors. frontiersin.org
The development of specific HIF-2α inhibitors, such as PT2385 and PT2977, has provided a new avenue for therapeutic intervention. nih.govthno.org These inhibitors work by disrupting the dimerization of HIF-2α with its partner ARNT, thereby blocking its transcriptional activity. ersnet.org Preclinical studies with these inhibitors have shown promise, and clinical trials are underway to evaluate their efficacy in patients with recurrent GBM. nih.govthno.org
Hepatocellular Carcinoma Models
In preclinical models of hepatocellular carcinoma (HCC), HIF-2α has been identified as a key factor in tumor progression and response to treatment. jci.orgfrontiersin.org Studies using mouse models have shown that myeloid-specific deletion of HIF-2α leads to reduced infiltration of tumor-associated macrophages (TAMs) in HCC lesions. jci.org This reduction in TAMs is associated with decreased tumor cell proliferation and slower tumor progression. jci.org The mechanism behind this involves the regulation of macrophage migration by HIF-2α, specifically through its control of the expression of the cytokine receptor M-CSFR and the chemokine receptor CXCR4. jci.org
Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD)-associated HCC, HIF-2α was found to be elevated and associated with survival. nih.gov Under hypoxic conditions, the upregulation of HIF-2α was accompanied by lipid accumulation and activation of the PI3K-AKT-mTOR pathway. nih.gov Knockdown of HIF-2α in steatotic HCC cells ameliorated triglyceride accumulation and steatosis, and reduced malignant behaviors in a hypoxic environment. nih.gov Conversely, treatment with an mTOR agonist restored these malignant characteristics. nih.gov In STAM mice, a model for NAFLD-HCC, treatment with an mTOR inhibitor abrogated tumor progression under hypoxic conditions, resulting in lower triglycerides and less steatosis. nih.gov These findings suggest that in a hypoxic microenvironment, HIF-2α promotes the progression of steatotic HCC by activating lipid synthesis through the PI3K-AKT-mTOR pathway. nih.gov
Studies investigating local ablation therapies for HCC have also highlighted the role of HIF-2α. Following high-intensity focused ultrasound (HIFU) ablation in a xenograft model, the protein and mRNA levels of HIF-1α and HIF-2α were significantly increased in the residual tumor tissues. frontiersin.org This increase was also observed for VEGF-A and EphA2, and was associated with increased microvascular density. frontiersin.org This suggests that HIF-1α and HIF-2α promote angiogenesis and residual recurrence of HCC after HIFU ablation via the VEGFA/EphA2 pathway. frontiersin.org
Interestingly, the role of HIF-2α in HCC can be complex and context-dependent. While some studies point to its pro-tumorigenic role, others have shown that HIF-2α can also induce apoptosis. For example, in CCL4-injected liver injury and fibrosis mouse models, an induction of HIF-2α was observed. researchgate.net Hepatocyte-specific deletion of HIF-2α in these models attenuated stellate cell activation and fibrosis by reducing hepatocyte apoptosis. researchgate.net This suggests a direct role for hepatocyte HIF-2α in promoting liver fibrosis by inducing apoptosis. researchgate.net
Breast Carcinomas (Tumor-associated macrophages)
In the context of breast carcinoma, HIF-2α plays a significant role, particularly within tumor-associated macrophages (TAMs). mdpi.commdpi.com The hypoxic microenvironment of breast tumors leads to the upregulation of both HIF-1α and HIF-2α in TAMs. mdpi.comnih.gov Specifically, HIF-2α accumulation in TAMs from breast cancer patients has been correlated with high microvessel density and higher tumor grade. mdpi.commdpi.com
Preclinical studies have provided further insights into the multifaceted role of HIF-2α in TAMs. In murine models of hepatocellular and colitis-associated colon carcinoma, a deficiency in macrophage HIF-2α was found to regulate the recruitment of tumor macrophages. mdpi.com This effect was suggested to be due to the regulation of Csf1 and Cxcr4 mRNA expression. mdpi.com However, the role of HIF-2α in breast cancer appears to be more complex. While some human studies link TAM HIF-2α to increased vessel density, research in mice with myeloid-specific HIF-2α deficiency showed that these mice had breast tumors with increased microvessel density but lower oxygen tension, indicating that vessel density does not always equate to vessel perfusion. mdpi.com In another breast tumor model, macrophage HIF-2α was found to drive the expression of the tumor suppressor Spint1, which inhibits the in vitro growth of breast cancer cells. mdpi.com Furthermore, myeloid HIF-2α deficiency resulted in faster growth of orthotopic breast tumors. mdpi.com
Conversely, HIF-2α in hypoxic TAMs can also contribute to tumor-suppressive functions. It has been reported that under the regulation of HIF-2α, hypoxic TAMs produce high levels of sVEGFR-1, which can neutralize the activity of VEGF and reduce tumor angiogenesis. frontiersin.org This highlights the antagonistic effects that HIF-1α and HIF-2α can have on angiogenesis within the tumor microenvironment. frontiersin.org
The expression of HIF-2α is not limited to TAMs; it is also found in breast tumor cells themselves. Meta-analysis of primary breast tumors has shown that HIF-2α expression is higher in HER2-overexpressing samples compared to other subtypes. mdpi.com In patients with HER2-positive breast cancer, higher HIF-2α expression was associated with a worse prognosis. mdpi.com
Role in Non-Oncologic Pre-clinical Models
Pulmonary Arterial Hypertension (PAH) Models
Preclinical studies have firmly established the critical role of Hypoxia-Inducible Factor-2α (HIF-2α) in the pathogenesis of Pulmonary Arterial Hypertension (PAH). ersnet.orgfrontiersin.org Animal models have demonstrated that HIF-2α is significantly involved in pulmonary vascular remodeling, a key feature of PAH. frontiersin.orgeurekalert.org Compared to HIF-1α, HIF-2α appears to have a more substantial impact on the development of PAH. frontiersin.org
In various rodent models of PAH, including the Sugen 5416/hypoxia-induced and monocrotaline-induced models, as well as in mice with endothelial-specific deletion of Egln1 (which develop severe PAH), HIF-2α and its downstream targets are activated. nih.govahajournals.org The activation of HIF-2α in pulmonary arterial endothelial cells (PAECs) is considered a crucial step in the disease process. frontiersin.orgresearchgate.net Mice with a heterozygous knockout of the Hif2a gene show protection against the development of PAH when exposed to chronic hypoxia. frontiersin.org
The therapeutic potential of targeting HIF-2α has been explored in several preclinical studies using specific inhibitors. For instance, the HIF-2α inhibitor PT2567 has been shown to reduce pulmonary vascular hemodynamics and remodeling in both prevention and intervention models of Sugen/hypoxia-induced PH in rats. ersnet.org Similarly, another inhibitor, C76, demonstrated efficacy in reducing the severity of PH in rats by lowering hemodynamic parameters. frontiersin.orgnih.gov Pharmacological inhibition of HIF-2α has been found to normalize HIF-2α signaling, reduce right ventricular systolic pressure, and prevent severe pulmonary vascular remodeling and right heart failure in multiple rodent models of PAH. nih.govahajournals.org These findings suggest that targeting HIF-2α could be a novel therapeutic strategy for PAH. ersnet.orgeurekalert.orgfrontiersin.org
| Preclinical PAH Model | Key Findings Related to HIF-2α | Reference(s) |
| Sugen/hypoxia-induced rats | HIF-2α inhibitors (PT7567, C76, PT2567) reduced hemodynamic parameters and pulmonary vascular remodeling. | ersnet.orgfrontiersin.orgfrontiersin.org |
| Monocrotaline-exposed rodents | PT2567 reduced the impact on cardiovascular hemodynamics and improved survival. | ersnet.org |
| Egln1Tie2Cre mice (severe PAH) | Pharmacological inhibition of HIF-2α reversed established PAH, inhibited vascular remodeling and right heart failure, and promoted survival. | nih.govahajournals.org |
| Hif2a+/- mice | Alleviated pathological symptoms of PAH, including reduced right ventricular pressure and vascular remodeling. | frontiersin.org |
| Mice with Hif2a gain-of-function mutation | Develop severe pulmonary hypertension. | nih.gov |
Erythrocytosis Models
Preclinical models have been instrumental in elucidating the central role of HIF-2α in the regulation of erythropoiesis and the pathophysiology of erythrocytosis. ashpublications.orgnih.gov It is now well-established that HIF-2α is the primary regulator of erythropoietin (EPO) synthesis in both the kidney and the liver in adult mice. nih.govsah.org.ar Genetic studies in mice have provided compelling evidence for this, showing that the overexpression of a non-degradable form of HIF-2α in hepatocytes leads to erythrocytosis, whereas the overexpression of HIF-1α does not. sah.org.ar
Mouse models have been developed to mimic human congenital erythrocytosis. For example, a mouse model for the G537W HIF-2α mutation (G536W in the mouse) demonstrated that mice heterozygous for the mutation developed erythrocytosis, which was even more pronounced in homozygous mice. nih.gov This mutation impairs the binding of HIF-2α to the von Hippel-Lindau (VHL) protein, leading to its stabilization and increased activity. nih.gov Similarly, mice with a conditional knockout of the Vhl gene in the liver exhibit erythrocytosis, and this condition is rescued by the concurrent deletion of the Hif2a gene, but not the Hif1a gene. nih.gov
The therapeutic potential of inhibiting HIF-2α in erythrocytosis has been demonstrated in preclinical studies. The use of a second-generation HIF-2α inhibitor, MK-6482, in mouse models of two types of congenital erythrocytosis (Chuvash erythrocytosis and erythrocytosis caused by an IRP1 mutation) successfully corrected the erythrocytosis and associated pulmonary hypertension. ashpublications.org This inhibitor also normalized the expression of genes regulated by HIF-2. ashpublications.org These findings highlight HIF-2α as a key therapeutic target for certain types of erythrocytosis. ashpublications.orgsah.org.ar
| Erythrocytosis Model | Key Findings Related to HIF-2α | Reference(s) |
| VhlR200W mice (Chuvash erythrocytosis model) | Oral administration of a HIF-2α inhibitor (MK-6482) corrected erythrocytosis and pulmonary hypertension. | ashpublications.org |
| Irp1 knockout mice | Oral administration of a HIF-2α inhibitor (MK-6482) corrected erythrocytosis and pulmonary hypertension. | ashpublications.org |
| G536W Hif2a knock-in mice | Mice heterozygous for the mutation develop erythrocytosis, which is accentuated in homozygous mice. | nih.gov |
| Conditional liver Vhl knockout mice | Erythrocytosis is rescued by concurrent deletion of Hif2a, but not Hif1a. | nih.gov |
| Mice with over-expression of non-degradable HIF-2α in hepatocytes | Develop erythrocytosis. | sah.org.ar |
Cardiac and Vascular Disorders (Pre-clinical context)
In the context of cardiac and vascular disorders, the role of HIF-2α is complex and appears to be dependent on the specific pathological condition and cell type. biorxiv.orgjci.org
In models of myocardial infarction (MI), HIF-2α has been shown to play a protective role. biorxiv.org Mice with a cardiac-specific deletion of HIF-2α exhibited increased mortality following MI, which was associated with enhanced cardiac vascular leakage, inflammation, and worsened cardiac function and remodeling. biorxiv.org This suggests that endothelial HIF-2α is crucial for maintaining microvascular barrier integrity in response to cardiac ischemia. biorxiv.org In human cardiac microvascular endothelial cells, the loss of HIF-2α led to diminished barrier function, increased cell death, and elevated expression of inflammatory markers like IL-6. biorxiv.org Interestingly, these detrimental effects could be reversed by overexpressing ARNT, the dimerization partner of HIF-2α. biorxiv.org This points to the HIF-2α/ARNT axis as a transcriptional repressor that protects the heart during MI. biorxiv.org
Conversely, in the context of pulmonary arterial hypertension (PAH), HIF-2α is pathogenic. researchgate.net Inhibition of HIF-2α has been shown to reverse right heart failure in rodent models of PAH. nih.govbiorxiv.org This highlights the opposing roles of HIF-2α in different cardiac pathologies.
Global loss of HIF-2α in mice leads to cardiac hypertrophy, impaired mitochondrial metabolism, and increased reactive oxygen species due to the loss of antioxidant enzymes. jci.org Furthermore, cardiomyocyte-specific loss of HIF-2α has been shown to increase ischemic damage. jci.org On the other hand, overexpression of HIF-2α in cardiomyocytes also results in dilated cardiomyopathy. jci.org
Role of HIF-2α in Inflammatory Disorders and Macrophage Function (Pre-clinical Focus)
Hypoxia-inducible factor 2-alpha (HIF-2α) is a critical transcription factor in the cellular response to oxygen deprivation and plays a significant, distinct role in modulating inflammation, particularly through its influence on macrophage function. nih.govnih.gov Macrophages, which accumulate in hypoxic and inflamed tissues such as tumors, atherosclerotic plaques, and wounds, are key players in the immune response. nih.gov Within these microenvironments, the functions of both HIF-1α and HIF-2α are pivotal, though they often have unique and sometimes opposing activities. nih.gov
Preclinical research using murine models has been instrumental in elucidating the specific functions of HIF-2α in innate immunity. Studies involving mice with a myeloid-specific deletion of HIF-2α (Hif2aΔ/Δ mice) have demonstrated that these animals are resistant to lipopolysaccharide (LPS)-induced endotoxemia and show a significantly diminished capacity to mount inflammatory responses to various irritants. nih.gov This suggests that HIF-2α is essential for a normal inflammatory response. Furthermore, HIF-2α directly governs the expression of proinflammatory cytokines and chemokines in activated macrophages, particularly under hypoxic conditions, thereby helping to sustain a highly inflammatory state. nih.gov Mice lacking HIF-2α in myeloid cells fail to produce adequate levels of key inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-12 (B1171171) (IL-12), and IL-1β in response to an LPS challenge. pkusz.edu.cn
In the context of tumor-associated macrophages (TAMs), high expression of HIF-2α is correlated with high-grade human tumors and poor patient prognosis. nih.govnih.gov In murine models of inflammation-associated cancers, such as hepatocellular carcinoma and colitis-associated colon carcinoma, the absence of HIF-2α in macrophages leads to reduced TAM infiltration, which is associated with decreased tumor cell proliferation and progression. nih.govnih.gov The mechanism for this involves HIF-2α's role in regulating macrophage migration through the modulation of the cytokine receptor M-CSFR and the chemokine receptor CXCR4. nih.govnih.gov Unlike HIF-1α, HIF-2α's regulation of inflammation does not appear to involve the control of nitric oxide (NO) production. pkusz.edu.cnfrontiersin.org
The differential regulation by cytokine stimuli further highlights the distinct roles of the HIF isoforms; HIF-1α is typically activated by Th1 cytokines, whereas HIF-2α is activated by Th2 cytokines. frontiersin.org This distinction is crucial in guiding macrophage functional phenotypes. frontiersin.org
Table 1: Preclinical Findings on the Role of HIF-2α in Macrophage Function
| Model/Condition | Key Finding Related to HIF-2α | Reference |
|---|---|---|
| Myeloid-specific HIF-2α knockout mice (Hif2aΔ/Δ) | Resistant to LPS-induced endotoxemia and display a marked inability to mount inflammatory responses. | nih.gov |
| Activated macrophages (in vitro) | Directly regulates the expression of proinflammatory cytokines and chemokines, such as TNF-α, IL-12, and IL-1β. | nih.govpkusz.edu.cn |
| Murine tumor models (hepatocellular and colitis-associated carcinoma) | Absence of HIF-2α reduces tumor-associated macrophage (TAM) infiltration and slows tumor progression. | nih.govnih.gov |
| Macrophage migration studies | Modulates macrophage migration by regulating the expression of M-CSFR and CXCR4 receptors. | nih.govnih.gov |
| General macrophage function | Does not control nitric oxide (NO) production, in contrast to HIF-1α. | pkusz.edu.cnfrontiersin.org |
Impact on Developmental Processes (Murine Models)
The HIF-2α transcription factor is not only a crucial regulator of the hypoxic response in pathological conditions but is also essential for normal embryonic and postnatal development, as demonstrated extensively in murine models. Its expression is particularly high in tissues vital for systemic oxygen delivery, such as the endothelium, heart, and lungs. nih.gov
A critical role for HIF-2α has been identified in the development and function of the carotid body, the primary peripheral chemoreceptor that detects changes in arterial oxygen levels. elifesciences.orgcsic.es Murine models have shown an absolute developmental requirement for HIF-2α for the growth and survival of the oxygen-sensitive glomus cells within the carotid body. elifesciences.orgcsic.es Deletion of HIF-2α in these specific cells renders mice unable to mount a proper ventilatory response to hypoxia. elifesciences.org This highlights a specific role for HIF-2α in carotid body development that is not shared by HIF-1α and is not indicative of a generalized role in the development of all catecholaminergic tissues. elifesciences.orgcsic.es
In lung development, HIF-2α and HIF-1α have distinct and sometimes interactive roles. plos.org HIF-2α transcript levels are developmentally regulated, increasing in the late stages of fetal development. nih.gov It is expressed in type II pneumocytes and pulmonary endothelial cells and is required for stimulating surfactant production via the upregulation of Vascular Endothelial Growth Factor (VEGF). nih.gov While the specific loss of HIF-2α in the developing lung epithelium of mice does not cause observable phenotypic changes or decreased viability on its own, it has a profound effect when HIF-1α is also absent. plos.org The loss of HIF-1α alone leads to neonatal respiratory distress, but the simultaneous deletion of both HIF-1α and HIF-2α rescues this lethal phenotype, suggesting a complex interplay between the two isoforms in lung maturation. plos.org
HIF-2α is also fundamental for normal vascular development. nih.gov Systemic knockout of the gene for HIF-2α (Epas1) in mice results in vascular defects in the yolk sac and embryo. nih.gov In the context of the eye, HIF-2α is crucial for retinal vascular development. arvojournals.org Mice with deficient HIF-2α show markedly abnormal retinal vascularization, linked to the impaired expression of a suite of proangiogenic genes, including erythropoietin (Epo). arvojournals.org
Table 2: Impact of HIF-2α on Developmental Processes in Murine Models
| Developmental System | Key Finding Related to HIF-2α in Murine Models | Reference |
|---|---|---|
| Carotid Body | Essential for the development, growth, and survival of oxygen-sensitive glomus cells. Its absence impairs ventilatory response to hypoxia. | elifesciences.orgcsic.es |
| Lung Maturation | Required for VEGF-mediated surfactant production. Loss of HIF-2α can rescue the neonatal respiratory distress phenotype caused by HIF-1α deletion. | nih.govplos.org |
| Vascular System (General) | Deletion leads to vascular defects in the yolk sac and embryo during early development. | nih.gov |
| Retinal Vasculature | Crucial for normal retinal vascular development and neovascularization, partly through regulation of erythropoietin (Epo) and other proangiogenic factors. | arvojournals.org |
| Catecholaminergic Tissues | Plays a specific role in carotid body development, but not a global role in the late development of other catecholaminergic tissues like the superior cervical ganglion. | elifesciences.orgcsic.es |
Mechanisms of Resistance to Hif 2α in 2 Class Inhibitors
Acquired Mutations in HIF-2α (EPAS1 Gene)
A primary mechanism of acquired resistance to HIF-2α inhibitors involves mutations in the EPAS1 gene, which encodes the HIF-2α protein. nih.govmdpi.com These mutations are often selected under the pressure of therapy and can interfere with the binding of the inhibitor to its target. nih.gov
A key example of an acquired resistance mutation is the G323E substitution in the HIF-2α protein. aacrjournals.orgmdpi.com This specific mutation, identified in patients and preclinical models after treatment with HIF-2α inhibitors like PT2385, acts as a "gatekeeper" mutation. aacrjournals.orgmedlineplus.govoup.com The glycine (B1666218) at position 323 is located within the drug-binding pocket of the HIF-2α PAS-B domain. nih.gov Its substitution with a bulkier, negatively charged glutamate (B1630785) residue (G323E) sterically hinders the inhibitor from effectively binding within this pocket. nih.govacs.org This allows the HIF-2α:ARNT complex to remain intact and transcriptionally active, even in the presence of the drug, thereby restoring the oncogenic signaling pathway and driving resistance. aacrjournals.orgmedlineplus.gov Molecular dynamics simulations have further illuminated how the G323E variant alters the inhibitor's interactions within the binding pocket, leading to reduced efficacy. acs.org
Table 1: Key Gatekeeper Mutation in HIF-2α
| Mutation | Gene | Location | Consequence |
| G323E | EPAS1 | PAS-B Domain | Interferes with inhibitor binding, preventing the dissociation of the HIF-2α:ARNT complex. nih.govaacrjournals.orgmedlineplus.govacs.org |
Alterations in Interacting Partners (e.g., ARNT/HIF-1β)
Resistance to HIF-2α inhibitors is not limited to mutations in the target protein itself. Alterations can also arise in its essential dimerization partner, ARNT (HIF-1β). nih.govmdpi.com Since the inhibitor's mechanism relies on preventing the HIF-2α/ARNT heterodimerization, any change that strengthens this interaction can potentially overcome the drug's effect. nih.gov
In preclinical studies with the HIF-2α inhibitor PT2399, a mutation in the ARNT gene, specifically F446L, has been identified in a resistant patient-derived xenograft (PDX) model. nih.gov This mutation is thought to increase the binding affinity between HIF-2α and ARNT, thereby stabilizing the heterodimer and rendering the inhibitor less effective at disrupting the complex. nih.gov The identification of such mutations highlights the importance of the entire HIF-2 transcription factor complex in mediating resistance.
Table 2: Resistance-Associated Mutation in ARNT/HIF-1β
| Mutation | Gene | Effect on Complex |
| F446L | ARNT | Appears to increase the binding affinity of the HIF-2α:ARNT heterodimer, counteracting the inhibitor's disruptive action. nih.gov |
Activation of Alternative Signaling Pathways
Tumor cells can develop resistance by activating alternative (bypass) signaling pathways that compensate for the inhibition of the HIF-2α pathway, thus promoting cell survival and proliferation. aacrjournals.orgmdpi.com
The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth and metabolism and has a complex relationship with HIF signaling. sgul.ac.uknih.gov While mTOR can regulate HIF expression, HIF isoforms can also, in turn, modulate mTOR activity. nih.gov Specifically, HIF-2α has been shown to activate mTOR complex 1 (mTORC1), in some contexts by upregulating the amino acid transporter SLC7A5. sgul.ac.uk In VHL-deficient renal carcinoma cells, silencing of HIF-2α can lead to a decrease in mTORC1 activity. sgul.ac.uk Conversely, persistent mTORC1 activation could serve as a bypass mechanism, allowing cancer cells to maintain proliferative signals despite the pharmacological inhibition of HIF-2α. nih.gov Studies in colon cancer cells have shown that while HIF-1α inhibits mTOR, HIF-2α stimulates its activity, suggesting that the balance between these factors is critical. nih.govmdpi.com Therefore, the upregulation of mTORC1 signaling, independent of HIF-2α, could confer resistance.
Activation of receptor tyrosine kinases (RTKs) represents another significant bypass mechanism. aacrjournals.orgpnas.org The AXL and MET pathways are particularly implicated in resistance to anti-cancer therapies. nih.govfrontiersin.org Research has shown that HIF-2α can directly or indirectly regulate the expression and activity of both AXL and MET. frontiersin.orgdovepress.com AXL, a direct target of HIFs, can promote invasion and metastasis. frontiersin.orgnih.gov It can also form a complex with the SRC kinase to activate MET signaling in a ligand-independent manner, further enhancing the invasive potential of cancer cells. frontiersin.orgdovepress.com
When HIF-2α is inhibited, tumor cells may become more reliant on these alternative RTK pathways. Increased signaling through AXL and MET can drive cell proliferation, survival, and migration, effectively circumventing the blockade of the HIF-2α axis. aacrjournals.orgpnas.org This mechanism is supported by findings that link AXL and MET overexpression to resistance against other targeted therapies, such as VEGF inhibitors, in renal cell carcinoma. nih.govfrontiersin.org
Table 3: Key Alternative Signaling Pathways in HIF-2α Inhibitor Resistance
| Pathway | Mechanism |
| mTORC1 | Sustained activation can promote cell growth and proliferation, bypassing the need for HIF-2α-driven signals. sgul.ac.uknih.gov |
| AXL/MET | Upregulation and activation of these receptor tyrosine kinases can drive tumor progression and metastasis, compensating for HIF-2α inhibition. aacrjournals.orgpnas.orgfrontiersin.org |
mTORC1 Activation
Changes in HIF-α Isoform Expression
The HIF transcription factor family includes two major oxygen-labile alpha subunits, HIF-1α and HIF-2α. While they share structural similarities and can bind to the same DNA response elements, they have distinct, and sometimes opposing, roles in cancer biology. mdpi.comaacrjournals.org The relative expression levels of these isoforms can influence a tumor's dependence on a particular HIF pathway and its response to targeted therapy. mdpi.compnas.org
Resistance to selective HIF-2α inhibitors has been associated with a shift in the balance between HIF-1α and HIF-2α expression. mdpi.compnas.org Preclinical studies have shown that some tumor models resistant to the HIF-2α inhibitor PT2399 exhibit lower levels of HIF-2α but higher expression of HIF-1α compared to sensitive models. mdpi.compnas.org This phenomenon, often termed "isoform switching," suggests that under the selective pressure of a HIF-2α inhibitor, tumor cells may upregulate HIF-1α signaling to maintain a pro-tumorigenic hypoxic response. nih.gov Since HIF-1α is not targeted by these specific inhibitors, its activation can sustain pathways involved in processes like glycolysis and cell survival, thereby contributing to drug resistance. mdpi.com
Upregulation of HIF-1α Transcripts and Targets upon HIF-2α Inhibition
A significant mechanism of resistance to HIF-2α inhibitors involves a compensatory response from the closely related HIF-1α subunit. mdpi.com While HIF-1α and HIF-2α share some target genes, they also have distinct and sometimes opposing functions in tumorigenesis. jkcvhl.comnih.gov In certain cancer models, the selective inhibition of HIF-2α can lead to an increase in the expression and activity of HIF-1α, thereby allowing tumor cells to circumvent the blockade. mdpi.comjkcvhl.com
Preclinical studies in renal cell carcinoma (RCC) models have demonstrated that resistance to the HIF-2α inhibitor PT2399, a compound related to the class of HIF-2alpha-IN-2, is associated with higher expression of HIF1A, the gene that encodes the HIF-1α protein. mdpi.commdpi.com This upregulation of HIF-1α can sustain pro-tumorigenic signaling pathways that would otherwise be suppressed by HIF-2α inhibition. jkcvhl.com For instance, while HIF-2α is often the primary driver in ccRCC, a switch to HIF-1α-dependent signaling can promote cell survival and proliferation, contributing to therapeutic failure. jkcvhl.comspandidos-publications.com This adaptive "isoform switching" highlights a key vulnerability in targeting a single HIF-α subunit and suggests that dual inhibition or combination therapies may be necessary to achieve more durable responses in some contexts. nih.gov
Research Findings on HIF-1α Upregulation in Resistance
| Finding | Context/Model | Implication for Resistance | Source |
|---|---|---|---|
| Higher expression of HIF1A (encoding HIF-1α) is associated with resistance to the HIF-2α inhibitor PT2399. | Renal Cell Carcinoma (RCC) models. | Suggests a compensatory mechanism where HIF-1α takes over pro-tumorigenic signaling. | mdpi.commdpi.com |
| Inhibition of HIF-1α can lead to a compensatory upregulation of HIF-2α, suggesting a reciprocal relationship that can be exploited by cancer cells to develop resistance. | General cancer models, including ccRCC. | Demonstrates the potential for isoform switching as a general mechanism of resistance to HIF-α targeted therapies. | jkcvhl.com |
| HIF-1α and HIF-2α can have divergent roles; in some contexts, HIF-1α acts as a tumor suppressor while HIF-2α is the oncogenic driver. | Clear cell RCC. | The functional consequence of upregulating HIF-1α upon HIF-2α inhibition is context-dependent. | jkcvhl.com |
Lower HIF-2α Levels in Resistant Models
Paradoxically, another identified mechanism of resistance to HIF-2α inhibitors is the reduced expression of the target protein itself in resistant tumors. mdpi.com Transcriptomic analyses of tumor samples from patient-derived xenografts (PDXs) and human tumors treated with the HIF-2α inhibitor PT2385 revealed that sensitive tumors had significantly higher EPAS1 (the gene encoding HIF-2α) gene and protein expression compared to resistant samples. nih.gov
In preclinical RCC models, cells resistant to PT2399 were found to have markedly lower HIF-2α levels compared to their sensitive counterparts (23% vs. 83%). mdpi.com This suggests that a subset of tumors may have a pre-existing lower dependence on HIF-2α signaling or can adapt to reduce their reliance on this pathway, rendering them intrinsically less sensitive or allowing them to acquire resistance to inhibitors. nih.govamegroups.org Consequently, the level of HIF-2α expression may serve as a predictive biomarker for sensitivity to this class of drugs, with high-level expression indicating a greater likelihood of response. amegroups.org
Research Findings on HIF-2α Levels in Resistance
| Finding | Context/Model | Implication for Resistance | Source |
|---|---|---|---|
| Resistance to PT2399 in preclinical RCC models was associated with significantly lower HIF-2α levels. | Renal Cell Carcinoma (RCC) models. | Tumors may become resistant by reducing their dependence on the targeted pathway. | mdpi.commdpi.com |
| Sensitive patient-derived xenografts (PDXs) and human tumors showed higher EPAS1/HIF2α gene and protein expression than resistant samples. | RCC PDXs and human tumors treated with PT2385. | HIF-2α expression levels could be a predictive biomarker for inhibitor efficacy. | nih.govamegroups.org |
Role of TP53 Status in Sensitivity and Resistance
The role of the tumor suppressor gene TP53 in modulating sensitivity and resistance to HIF-2α inhibitors has been a subject of investigation with conflicting results. mdpi.com Initial studies and case reports suggested that mutations in TP53 might confer resistance to HIF-2α blockade. For example, a TP53 mutation was identified in a patient's tumor upon progression on a HIF-2α-targeted therapy, and certain TP53 mutations were found in resistant cell lines. mdpi.commdpi.comnih.gov The p53 protein has been shown to modulate the hypoxia pathway, providing a rationale for this potential link. nih.gov
However, more recent and comprehensive studies have questioned the significance of TP53 status in determining the efficacy of HIF-2α inhibitors. mdpi.compnas.org A 2022 study published in PNAS systematically evaluated this relationship in a panel of ccRCC cell lines and found that an intact p53 pathway was neither necessary nor sufficient for dependence on HIF-2α. pnas.org For instance, some HIF-2α-dependent cell lines did not show p53 induction after DNA damage, while some HIF-2α-independent lines did. pnas.org This work suggests that while TP53 mutations may co-occur with resistance, they are not a primary driver and their status does not reliably predict whether a tumor will respond to HIF-2α inhibition. mdpi.compnas.orgresearchgate.net
Research Findings on the Role of TP53 Status
| Finding | Context/Model | Conclusion on TP53's Role | Source |
|---|---|---|---|
| TP53 mutations (e.g., p.R248W, p.R273H) were identified in HIF-2α inhibitor-resistant cell lines and progressing RCC tumors. | RCC cell lines and clinical samples. | Initial evidence suggested TP53 mutations may confer resistance. | nih.gov |
| A study showed a role for TP53 in a resistance mechanism to HIF-2α-targeted therapies. | Clinical trial data (phase I). | Supports the hypothesis that TP53 status could be a factor in resistance. | mdpi.com |
| Recent work suggests an intact TP53 status is not required for HIF-2α inhibitor sensitivity. | Preclinical RCC models. | Challenges the idea that TP53 status is a key determinant of response. | mdpi.comresearchgate.net |
| A systematic study concluded that an intact p53 pathway is neither necessary nor sufficient for HIF-2α dependence. | Panel of VHL mutant ccRCC cell lines. | Provides strong evidence against using TP53 status as a predictive biomarker for HIF-2α inhibitor sensitivity. | pnas.org |
Future Directions and Advanced Research Avenues in Hif 2α Inhibition
Identification of Predictive Biomarkers for Sensitivity to HIF-2α Inhibitors
A critical area of ongoing research is the identification of predictive biomarkers to determine which patients are most likely to respond to HIF-2α inhibitors. While the loss of function of the von Hippel-Lindau (VHL) tumor suppressor gene is a hallmark of ccRCC and leads to the accumulation of HIF-2α, not all patients with VHL-deficient tumors respond equally to HIF-2α inhibition. targetedonc.comnih.gov This suggests that other factors influence treatment sensitivity.
Preclinical studies have indicated that higher levels of HIF-2α expression may correlate with greater sensitivity to inhibitors like PT2399. nih.gov This suggests that assessing HIF-2α activity or expression levels could serve as a predictive biomarker. nih.gov Furthermore, the expression of endogenous markers for both the HIF-1 and HIF-2 pathways has been strongly associated with radiotherapy failure, suggesting their potential as prognostic, and possibly predictive, biomarkers in other treatment contexts. nih.gov
Conversely, resistance to HIF-2α inhibitors has been linked to higher expression of HIF-1α and lower levels of HIF-2α in some RCC models. mdpi.com Additionally, mutations in the endothelial PAS domain-containing protein 1 (EPAS1) gene, which encodes HIF-2α, have been associated with resistance to PT2399. mdpi.com Identifying these and other resistance mechanisms is key to developing strategies to overcome them and to selecting appropriate patient populations for treatment. Future studies will need to focus on validating these potential biomarkers in larger clinical trials to guide patient selection and improve treatment outcomes. jkcvhl.com
Pre-clinical Development of Second-Generation HIF-2α Inhibitors
The first-generation HIF-2α inhibitor, PT2385 (also known as MK-3795), showed promising clinical activity but was limited by variable pharmacokinetics. targetedonc.comacs.org This led to the development of second-generation inhibitors with improved properties. Belzutifan (B610325) (formerly MK-6482 or PT2977), a more potent and selective second-generation inhibitor, was designed to have an improved pharmacokinetic profile by reducing its metabolism to a glucuronide metabolite. acs.orgonclive.com
The success of belzutifan has spurred further development of novel HIF-2α inhibitors. Several other compounds are in various stages of preclinical and early clinical development:
DFF332: A novel, orally administered allosteric inhibitor of HIF-2α that has shown dose-dependent antitumor efficacy in preclinical models of ccRCC. aacrjournals.org
AB521: This inhibitor works by blocking the interaction between HIF-2α and HIF-1β and has demonstrated dose-dependent tumor reduction in preclinical RCC xenograft models. nih.govmdpi.com
BPI-452080: A selective HIF-2α inhibitor that prevents the dimerization of HIF-2α with HIF-1β, leading to reduced transcription of hypoxia-responsive genes. mdpi.com
NKT-2152: Another novel oral HIF-2α inhibitor being studied as a single agent and in combination therapies. mdpi.com
ARO-HIF2: A small interfering RNA (siRNA) designed to decrease HIF-2α levels, which has shown promise in preclinical ccRCC tumorgraft models. nih.gov
KD061: This molecule targets iron-sulfur cluster assembly 2 (ISCA2), which is involved in ferroptosis and also decreases HIF-1/2α levels. nih.gov
These next-generation inhibitors aim to offer improved potency, selectivity, and pharmacokinetic profiles, potentially leading to enhanced efficacy and better tolerability.
Exploration of Combinatorial Approaches in Pre-clinical Models
To enhance the antitumor activity of HIF-2α inhibitors and overcome potential resistance, researchers are actively exploring combination therapies in preclinical models.
Synergy with mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade often dysregulated in cancer. While HIF-1α expression is dependent on both mTORC1 and mTORC2, HIF-2α expression is primarily dependent on mTORC2. nih.gov This provides a strong rationale for combining HIF-2α inhibitors with mTOR inhibitors.
Preclinical studies are exploring the synergy of this combination. For instance, the HIF-2α inhibitor DFF332 is being tested in combination with the mTOR inhibitor everolimus (B549166) in patients with advanced clear cell renal cell carcinoma. nih.gov The LITESPARK-005 phase 3 trial compared belzutifan to everolimus, showing improved progression-free survival with belzutifan, further highlighting the interplay between these pathways. onclive.comaacrjournals.org
Combination with Other Targeted Agents
Combining HIF-2α inhibitors with other targeted therapies is a promising strategy to attack cancer cells from multiple angles.
CDK4/6 Inhibitors: VHL gene loss leads to HIF-2α activation, which in turn increases cyclin D1 expression. Cyclin D1 partners with CDK4/6 to promote tumor cell proliferation. Preclinical studies have shown that combining a HIF-2α inhibitor like PT2399 with a CDK4/6 inhibitor results in synergistic antitumor effects in ccRCC cell lines and xenograft models. mdpi.com
Tyrosine Kinase Inhibitors (TKIs): Preclinical models suggest that combining the HIF-2α inhibitor AB521 with the TKI cabozantinib (B823) may have synergistic effects, enhancing antitumor activity compared to either drug alone. nih.govmdpi.com Cabozantinib targets VEGFR, c-MET, and AXL, pathways that can be influenced by HIF-2α. nih.gov
Interplay with Immune Modulators (pre-clinical exploration of PD-L1 modulation)
The tumor microenvironment is often hypoxic, which can lead to an immunosuppressive state. arcusbio.com HIF-2α has been implicated in promoting this immunosuppression. researchgate.net Research has shown that the hypoxia-associated pathway can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) via HIF-1α and HIF-2α, helping cancer cells evade the immune system. nih.govnih.govrupress.org
This link provides a strong rationale for combining HIF-2α inhibitors with immune checkpoint inhibitors. Preclinical studies have demonstrated that HIF-2α inhibition can increase the efficacy of checkpoint inhibitors. researchgate.net For example, in mouse melanoma and colon carcinoma xenograft models, the combination of PT2385 with anti-PD-1 or anti-CTLA-4 antibodies showed synergistic tumor growth inhibition. sci-hub.se Furthermore, research has established that PD-L1 is a direct target of HIF-1α, and blocking PD-L1 under hypoxic conditions enhances T-cell activation. nih.govrupress.orgtandfonline.com This suggests that combining HIF-2α inhibitors with PD-L1 blockade could be a powerful strategy to overcome hypoxia-induced immune suppression. rupress.org
Investigation of HIF-2α-IN-2 Class in Novel Pre-clinical Disease Contexts
While the primary focus for HIF-2α inhibitors has been on ccRCC, their mechanism of action suggests potential utility in a broader range of diseases characterized by aberrant HIF-2α activity.
Preclinical research is exploring the role of HIF-2α inhibitors in other malignancies. For example, the HIF-2α inhibitor DFF332 is being investigated in a phase 1/1b trial for patients with advanced clear cell renal cell carcinoma and other malignancies with HIF-stabilizing mutations, including metastatic pheochromocytomas and paragangliomas (PPGLs). nih.gov
Beyond cancer, there is growing interest in the role of HIF-2α in other conditions. For instance, a novel HIF-2α inhibitor, PT2567, has been studied in preclinical models of pulmonary arterial hypertension (PAH), a destructive disease of the pulmonary vasculature. ersnet.org The study found that global inhibition of HIF-2α reduced pulmonary vascular hemodynamics and remodeling, suggesting that targeting HIF-2α could offer a new therapeutic approach for PAH. ersnet.org
Systems Biology and Mathematical Modeling of HIF-2α Pathway Dynamics
The HIF signaling pathway is not a simple linear cascade but a complex network with multiple feedback loops and crosstalk with other cellular pathways, such as mTOR and NFκB. nih.govresearchgate.net Systems biology and mathematical modeling are crucial for understanding the dynamic behavior of this network and predicting how it will respond to therapeutic interventions like HIF-2α inhibitors. nih.gov
Early mathematical models focused on capturing the core mechanism of HIF-α regulation by prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) protein, successfully simulating the switch-like accumulation of HIF-α in response to decreasing oxygen levels. researchgate.netnih.gov More sophisticated models now incorporate additional layers of regulation, providing a more holistic view of the pathway's dynamics. These models are essential for understanding how the cellular microenvironment and the duration of hypoxia influence the HIF response. nih.gov
Key Research Findings from Mathematical Modeling:
Switch-Like Behavior: Models have successfully replicated the sharp, switch-like increase in HIF-1α protein levels as oxygen concentration falls below a certain threshold. nih.gov
Temporal Dynamics: Computational simulations help elucidate the temporal dynamics of the HIF response, explaining how the system behaves during both acute and prolonged hypoxia. nih.govresearchgate.net
Role of FIH: Modeling has been instrumental in exploring the role of the Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, modulating its transcriptional activity. nih.gov
Pathway Crosstalk: In silico models are being developed to simulate the interaction between the HIF pathway and other signaling networks, which is critical for predicting drug efficacy and potential off-target effects in a complex biological context. nih.govresearchgate.net
By simulating these complex interactions, systems biology approaches can predict the systemic effects of inhibiting HIF-2α, identify potential resistance mechanisms, and suggest novel combination therapies.
| Modeling Focus | Key Insights | Relevant Factors Modeled | Reference |
|---|---|---|---|
| Oxygen-Mediated Switch | Demonstrates the sharp, non-linear accumulation of HIF-α as oxygen levels decrease. | HIF-α, PHD, VHL, O₂ concentration | nih.gov |
| Temporal Dynamics & Duration | Models the differential response to acute versus chronic hypoxia, including the "HIF switch" from HIF-1α to HIF-2α predominance. | HIF-1α, HIF-2α, FIH, feedback loops | nih.govresearchgate.net |
| Pathway Crosstalk | Investigates how pathways like mTOR and NF-κB influence HIF-α stability and activity. | HIF-1α, mTOR, NF-κB, STAT3 | nih.govresearchgate.net |
| Inhibitor Effects | Simulates how allosteric inhibitors alter the conformational dynamics and dimerization of the HIF-2α/ARNT complex. | HIF-2α PAS-B, ARNT, ligand binding energy | plos.orgbiorxiv.org |
Advanced Structural Biology Studies for Inhibitor Design
The rational design of specific HIF-2α inhibitors, such as HIF-2alpha-IN-2, was made possible by a landmark discovery in structural biology. Using X-ray crystallography and NMR spectroscopy, researchers identified a large, ~290 ų internal, water-filled cavity within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit. nih.govresearchgate.netpnas.org This pocket, which is not present in the highly homologous HIF-1α, provided an ideal target for developing specific small-molecule inhibitors. nih.gov
These inhibitors function through an allosteric mechanism. By binding to this internal cavity, they induce subtle conformational changes in the HIF-2α PAS-B domain. plos.orgnih.gov These changes distort the surface required for heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), thereby blocking the formation of the active transcription factor complex. nih.govresearchgate.net
Key Techniques and Findings in Structural Biology:
X-ray Crystallography: This has been the foundational technique for visualizing the HIF-2α PAS-B pocket and how inhibitors bind within it. nih.govacs.org Co-crystal structures of inhibitors like PT2385 and Belzutifan (MK-6482) bound to HIF-2α have revealed the precise molecular interactions necessary for potent antagonism. patsnap.comacs.org It has also been used to understand resistance mechanisms, such as the G323E mutation, which alters the cavity and restores dimerization in the presence of an inhibitor. aacrjournals.org
Cryo-Electron Microscopy (Cryo-EM): As researchers move from studying isolated domains to larger, more complete HIF complexes, cryo-EM is becoming increasingly vital. patsnap.com This technique allows for the structural analysis of the full HIF-2α/ARNT heterodimer bound to DNA. biorxiv.org Recent cryo-EM studies have revealed that HIFs can form novel "dimer-of-heterodimers" structures on certain DNA sequences, adding another layer of complexity to their regulation and providing new contexts for inhibitor action. biorxiv.org
Molecular Dynamics (MD) Simulations: Computational simulations complement experimental structures by providing insights into the dynamic movements of the protein. plos.orgbiorxiv.org MD studies have helped characterize the conformational changes responsible for the inhibitory effect and have been used to model how ligands enter the buried binding pocket. plos.orgacs.org
These advanced structural methods are critical for the structure-based design of next-generation inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance. patsnap.comaacrjournals.org
| Technique | Key Finding/Application | Impact on Inhibitor Design | Reference |
|---|---|---|---|
| X-ray Crystallography | Identified the druggable internal cavity in the HIF-2α PAS-B domain. | Enabled the initial structure-based design of allosteric inhibitors. | nih.govpnas.org |
| Co-crystallography | Revealed the binding modes of specific inhibitors (e.g., PT2385) and resistance mutations (e.g., G323E). | Guides optimization of inhibitor potency and design of drugs to overcome resistance. | acs.orgaacrjournals.org |
| Cryo-Electron Microscopy (Cryo-EM) | Determined the structure of larger HIF-2α/ARNT/DNA complexes and novel "dimer-of-heterodimer" assemblies. | Provides a broader structural context for inhibitor action beyond isolated domains. | patsnap.combiorxiv.orgbiorxiv.org |
| Molecular Dynamics (MD) | Characterized the allosteric conformational changes induced by ligand binding and modeled ligand entry pathways. | Elucidates the dynamic mechanism of inhibition and aids in predicting binding affinity. | plos.orgbiorxiv.orgacs.org |
Regulation of mRNA Translation in HIF-2α Stabilization
While the primary control of HIF-α subunits occurs via oxygen-dependent protein degradation, a growing body of evidence shows that the regulation of mRNA translation is a critical, independent mechanism for controlling HIF-2α protein levels. nih.govnih.gov In certain contexts, such as in VHL-deficient renal cell carcinoma, the stabilization of HIF-2α is dependent on its continuous, ongoing translation. researchgate.netnih.gov Understanding this regulation offers new potential targets for modulating HIF-2α activity.
Several distinct mechanisms have been identified that control the translation of HIF-2α mRNA:
mTORC2 Pathway: The mammalian target of rapamycin (mTOR) complex 2 (mTORC2), which is associated with the protein Rictor, plays a key role in maintaining HIF-2α protein levels. nih.govresearchgate.net This is distinct from the canonical role of the mTORC1 complex in global protein synthesis. Research has shown that mTORC2's influence is mediated through its control over the eukaryotic translation initiation factor 4E (eIF4E) and its inhibitor, 4E-BP1. researchgate.netnih.gov This pathway's stability and activation can be redox-sensitive, linking cellular oxidative state to HIF-2α translation. nih.gov
Iron Regulatory Proteins (IRPs): The 5' untranslated region (5' UTR) of the HIF-2α mRNA contains a conserved iron-responsive element (IRE). nih.govfrontiersin.org Under conditions of low iron, Iron Regulatory Protein 1 (IRP1) and IRP2 bind to this IRE, which represses the translation of HIF-2α mRNA. mdpi.com This provides a mechanism to link cellular iron metabolism directly to the expression of HIF-2α, independent of oxygen levels. nih.govfrontiersin.org
HIF-2α as a Translational Regulator: Intriguingly, HIF-2α itself can directly participate in regulating the translation of other mRNAs. A recent study found that HIF-2α can form a complex with the RNA-binding protein RBM4 and the alternative translation initiation factor eIF4E2. researchgate.netnih.gov This complex targets specific mRNAs, such as that for the epidermal growth factor receptor (EGFR), to enhance their translation during hypoxia. nih.gov
This intricate translational control highlights that simply stabilizing the HIF-2α protein is not sufficient for its activity; its synthesis must also be actively maintained through these complex pathways.
| Regulatory Factor | Mechanism of Action | Effect on HIF-2α | Reference |
|---|---|---|---|
| mTORC2 (Rictor) Pathway | Modulates the activity of the translation initiation factor eIF4E and its inhibitor 4E-BP1. | Promotes ongoing translation, required for maintaining HIF-2α protein levels. | nih.govresearchgate.netnih.gov |
| IRP1 / IRP2 | Binds to the Iron-Responsive Element (IRE) in the 5' UTR of HIF-2α mRNA under low iron conditions. | Represses translation of HIF-2α mRNA. | nih.govfrontiersin.orgmdpi.com |
| HuR (RBP) | RNA-binding protein that may bind to and stabilize HIF-2α mRNA. | Potentially enhances stability and/or translation of HIF-2α mRNA. | frontiersin.org |
| HIF-2α / RBM4 / eIF4E2 Complex | HIF-2α itself is part of a complex that regulates translation of other target mRNAs. | Acts as a direct regulator of translation for other genes (e.g., EGFR). | researchgate.netnih.gov |
Q & A
Q. What experimental parameters should be prioritized when assessing HIF-2alpha-IN-2’s inhibitory efficacy in vitro?
Methodological Answer:
- Cell Line Selection : Use cancer cell lines with well-characterized HIF-2α expression (e.g., renal carcinoma cells) and include negative controls (e.g., HIF-2α knockout models) .
- Hypoxic Conditions : Standardize oxygen levels (e.g., 1% O₂ for 24–48 hours) to mimic physiological hypoxia and validate using hypoxia markers (e.g., CA9 or VEGF) .
- Dosage Optimization : Perform dose-response curves (e.g., 0.1–50 µM) with time-course analyses to determine IC₅₀ values. Include positive controls (e.g., PT2385, a known HIF-2α inhibitor) .
- Assay Validation : Use orthogonal methods (e.g., Western blot for HIF-2α degradation, qPCR for target genes like EPO or VEGF) .
Q. Table 1: Key Experimental Parameters
| Parameter | Example Values | Validation Method |
|---|---|---|
| Oxygen Level | 1% O₂, 24–48h | CA9 Immunoblotting |
| Dosage Range | 0.1–50 µM | Dose-Response Curves |
| Cell Lines | 786-O, RCC4 | HIF-2α Knockout Controls |
Q. How can researchers distinguish between HIF-2alpha and HIF-1alpha isoform specificity in this compound studies?
Methodological Answer:
- Isoform-Specific Knockdowns : Use siRNA or CRISPR targeting HIF-1α vs. HIF-2α to isolate compound effects .
- Transcriptional Profiling : Measure isoform-specific target genes (e.g., EPO for HIF-2α; PGK1 for HIF-1α) via qPCR or RNA-seq .
- Competitive Binding Assays : Co-treat with isoform-specific inhibitors (e.g., PT2385 for HIF-2α; PX-478 for HIF-1α) to confirm target engagement .
Q. What methodologies ensure compound purity and structural verification for this compound?
Methodological Answer:
- Analytical Chemistry :
- HPLC : Purity assessment (>95%) with UV/Vis detection .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .
- NMR Spectroscopy : Verify structural integrity (e.g., aromatic proton signals for phenyl groups) .
- Batch Consistency : Include multiple synthesis batches in reproducibility studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s effects across different cancer models?
Methodological Answer:
- Model-Specific Analysis :
- Contradiction Framework :
- Replicate Experiments : Ensure consistency in hypoxic conditions and cell passage numbers .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends .
Q. What strategies optimize this compound dosing in 3D tumor spheroid models?
Methodological Answer:
- Penetration Assays : Use fluorescently tagged this compound to track diffusion depth via confocal microscopy .
- Hypoxia Gradients : Map oxygen levels within spheroids using hypoxia-sensitive dyes (e.g., Image-iT® Green) .
- Viability Markers : Combine ATP-based assays with caspase-3/7 activation readouts to distinguish cytostatic vs. cytotoxic effects .
Q. Table 2: 3D Model Optimization Checklist
| Parameter | Tool/Method | Outcome Metric |
|---|---|---|
| Drug Penetration | Confocal Imaging | Fluorescence Intensity Gradient |
| Hypoxia Mapping | Image-iT® Green | Core vs. Periphery O₂ Levels |
| Efficacy | Caspase-3/7 Activity | Apoptosis vs. Growth Arrest |
Q. How to design CRISPR-Cas9 screens to identify synthetic lethal partners with this compound?
Methodological Answer:
- Library Design : Use genome-wide or pathway-focused (e.g., ubiquitin-proteasome system) sgRNA libraries .
- Hypoxic Selection : Conduct screens under normoxia vs. hypoxia to isolate context-dependent genetic interactions .
- Validation Workflow :
- Primary Screen : Identify hits with ≥2-fold enrichment/depletion (p<0.01) .
- Secondary Validation : Use orthogonal methods (e.g., siRNA, small-molecule inhibitors) .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiling across preclinical models?
Methodological Answer:
- Species-Specific Metabolism : Compare liver microsome stability (human vs. mouse) to predict clearance rates .
- Tissue Distribution Studies : Use radiolabeled this compound to quantify accumulation in target organs (e.g., kidney, liver) .
- PK/PD Modeling : Integrate plasma concentration-time curves with target engagement data (e.g., HIF-2α degradation in tumors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
